Product packaging for Glutaminase C-IN-2(Cat. No.:)

Glutaminase C-IN-2

Cat. No.: B12381566
M. Wt: 473.6 g/mol
InChI Key: JOKJBMFEUFULOX-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaminase C-IN-2 is a small molecule inhibitor designed to target Glutaminase C (GAC), a key enzyme in cellular metabolism. GAC catalyzes the first step in glutaminolysis, converting glutamine to glutamate within the mitochondria. This reaction is crucial for many cancer cells that exhibit a "glutamine addiction," relying on this pathway to fuel the tricarboxylic acid (TCA) cycle, generate energy, and support biosynthetic processes for rapid proliferation. Inhibitors of GAC, like this compound, are therefore valuable tools for investigating cancer metabolism and exploring potential therapeutic strategies. By potently inhibiting GAC, this compound is expected to disrupt glutamate production, leading to reduced anaplerosis into the TCA cycle and inhibition of cancer cell growth. It likely functions by binding at the dimer-dimer interface of the GAC tetramer, stabilizing an inactive conformation of the enzyme. Research using similar inhibitors has shown promise in slowing tumor growth and sensitizing cancer cells to other treatments, including immunotherapy. This compound is supplied for research purposes aimed at advancing the understanding of metabolic diseases and oncology. FOR RESEARCH USE ONLY. Not for use in humans or as veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N7O2S B12381566 Glutaminase C-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23N7O2S

Molecular Weight

473.6 g/mol

IUPAC Name

2-(3-phenoxyphenyl)-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C24H23N7O2S/c32-22(15-17-6-4-9-20(14-17)33-19-7-2-1-3-8-19)27-24-30-29-23(34-24)26-18-11-13-31(16-18)21-10-5-12-25-28-21/h1-10,12,14,18H,11,13,15-16H2,(H,26,29)(H,27,30,32)/t18-/m1/s1

InChI Key

JOKJBMFEUFULOX-GOSISDBHSA-N

Isomeric SMILES

C1CN(C[C@@H]1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5

Canonical SMILES

C1CN(CC1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5

Origin of Product

United States

Foundational & Exploratory

Glutaminase C-IN-2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC) has emerged as a critical therapeutic target in oncology due to the reliance of many cancer cells on glutamine metabolism, a phenomenon often termed "glutamine addiction."[1] GAC catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports macromolecular synthesis and redox balance.[1] Glutaminase C-IN-2, also identified as compound 11 in the thiadiazole-pyridazine derivative series, is a potent and allosteric inhibitor of GAC.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a highly potent allosteric inhibitor of glutaminase C (GAC).[2][3] Its mechanism of action centers on binding to a specific subpocket on the GAC enzyme, distinct from the active site.[4][5] This allosteric binding event induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[6] By blocking the conversion of glutamine to glutamate, this compound effectively disrupts the glutaminolysis pathway.[3][5] This disruption of glutamine metabolism has significant downstream consequences for cancer cells, most notably an increase in intracellular reactive oxygen species (ROS) and a subsequent induction of anti-proliferative effects.[3][5]

Quantitative Data

The inhibitory potency of this compound against GAC and its effect on cancer cell proliferation have been quantitatively assessed. The following table summarizes the key efficacy data.

ParameterValueCell LineReference
GAC IC50 10.64 nM-[2][3]
A549 EC50 Not explicitly quantified, but noted for robust antiproliferative activity.A549[4][5]

Signaling and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

GAC_Inhibition_Pathway cluster_inhibition Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Substrate Glutamate Glutamate TCA_Cycle TCA Cycle & Biosynthesis Glutamate->TCA_Cycle GAC->Glutamate Catalysis ROS Increased ROS GAC->ROS GC_IN_2 This compound GC_IN_2->GAC Allosteric Inhibition Antiproliferation Antiproliferative Effects ROS->Antiproliferation

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start inhibition_assay GAC Inhibition Assay (IC50 Determination) start->inhibition_assay cell_culture Cancer Cell Culture (e.g., A549) start->cell_culture data_analysis Data Analysis inhibition_assay->data_analysis ros_measurement Intracellular ROS Measurement cell_culture->ros_measurement proliferation_assay Cell Proliferation Assay (EC50 Determination) cell_culture->proliferation_assay ros_measurement->data_analysis proliferation_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of glutaminase inhibitors like this compound.

Glutaminase C (GAC) Inhibition Assay (IC50 Determination)

This protocol is based on a coupled-enzyme assay that measures the production of glutamate.

Materials:

  • Recombinant human GAC enzyme

  • L-glutamine (substrate)

  • Glutamate dehydrogenase (GDH)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and GDH in each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the GAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-glutamine to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The production of NADH by GDH is directly proportional to the amount of glutamate produced by GAC.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol utilizes a fluorescent probe to detect intracellular ROS levels.

Materials:

  • A549 cells (or other relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Seed A549 cells in a 96-well plate or on coverslips and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash the cells with PBS.

  • Load the cells with the DCFDA probe (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (excitation/emission ~485/535 nm) or visualize and quantify the fluorescence using a fluorescence microscope.

  • Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative increase in ROS levels.

Cell Proliferation Assay

This protocol assesses the effect of this compound on cancer cell growth.

Materials:

  • A549 cells

  • Cell culture medium and supplements

  • This compound

  • Reagents for a proliferation assay (e.g., MTT, resazurin, or a cell counting kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed A549 cells at a low density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • At the end of the incubation period, add the proliferation reagent according to the manufacturer's instructions.

  • After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control for each concentration of the inhibitor.

  • Plot the percentage of proliferation versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent and specific allosteric inhibitor of GAC that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the disruption of glutamine metabolism and subsequent induction of ROS, highlights a promising strategy for targeting glutamine-addicted tumors. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and similar compounds in preclinical drug development.

References

The Discovery and Synthesis of Glutaminase C-IN-2: A Potent Allosteric Inhibitor Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Miaoli, Taiwan – Researchers have unveiled the discovery and synthesis of Glutaminase C-IN-2 (also known as compound 11), a highly potent and selective allosteric inhibitor of Glutaminase C (GAC). This novel thiadiazole-pyridazine derivative demonstrates significant promise in the field of oncology by targeting the metabolic addiction of cancer cells to glutamine. With an IC50 of 10.64 nM, this compound offers a powerful new tool for researchers and a potential therapeutic avenue for various cancers.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this promising inhibitor for researchers, scientists, and drug development professionals.

Discovery: Targeting a Novel Subpocket

This compound was discovered through extensive structure-activity relationship (SAR) studies.[3][4] The research focused on a thiadiazole–tetrahydropyrrole–pyridazine scaffold designed to explore a potential binding subpocket within the GAC enzyme.[3] This strategic approach led to the identification of this compound (compound 11) and a related compound, 39, both exhibiting robust inhibitory activity against GAC and antiproliferative effects on A549 lung cancer cells.[3][4]

X-ray crystallography of this compound in complex with GAC (PDB ID: 8JUE) revealed a novel binding mode, confirming the interaction with the targeted subpocket.[3] This structural insight was further validated by the reduced potency of the inhibitor against a GAC mutant (GACK320A), highlighting the critical role of this newly identified binding site.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary research.[3]

CompoundGAC IC50 (nM)A549 EC50 (μM)
This compound (11) 10.64 0.03
Compound 272.80.05
Compound 391.40.04
CB-839 (Reference)4.90.02

Table 1: In vitro inhibitory and antiproliferative activities.

ParameterValue
Molecular Formula C24H23N7O2S
Molecular Weight 473.55 g/mol
CAS Number 3056437-77-2
PDB ID (complex with GAC) 8JUE

Table 2: Physicochemical properties of this compound.

Mechanism of Action: Disrupting Cancer Cell Metabolism

This compound functions as an allosteric inhibitor of GAC, the mitochondrial enzyme responsible for converting glutamine to glutamate.[1][2] This process is a critical step in glutaminolysis, a metabolic pathway that many cancer cells become dependent on to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[3] By blocking this pathway, this compound disrupts the cellular metabolism of cancer cells, leading to an increase in reactive oxygen species (ROS) and subsequent inhibition of cell growth.[1][3][4]

Glutaminase_C-IN-2_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine_ext Glutamine Glutamine_cyto Glutamine Glutamine_ext->Glutamine_cyto Transporter Glutamine_mito Glutamine GAC Glutaminase C (GAC) Glutamine_mito->GAC Glutamate Glutamate TCA TCA Cycle Glutamate->TCA GAC->Glutamate Hydrolysis ROS Increased ROS GAC->ROS CellGrowth Cell Proliferation TCA->CellGrowth Energy & Building Blocks ROS->CellGrowth Inhibition Glutamine_cyto->Glutamine_mito Inhibitor This compound Inhibitor->GAC Allosteric Inhibition

Figure 1: Signaling pathway illustrating the mechanism of action of this compound in a cancer cell.

Synthesis Protocol

The synthesis of this compound is achieved through a multi-step process as outlined in the primary literature.[3] The general scheme involves the preparation of key intermediates followed by their coupling to form the final compound.

Scheme 1: Synthesis of this compound (Compound 11) [3]

  • Synthesis of Intermediate 50: Compound 49 is obtained via a nucleophilic substitution of compound 48. Subsequent reduction of 49 yields intermediate 50.

  • Synthesis of Intermediate 51: Intermediate 50 undergoes deprotection with trifluoroacetic acid. This is followed by an SNAr reaction with 5-bromo-1,3,4-thiadiazol-2-amine to deliver intermediate 51.

  • Final Synthesis of this compound (11): The final step involves the coupling of intermediate 51 with a suitable acylating agent to yield this compound.

Note: For a detailed, step-by-step synthesis protocol including reagents, reaction conditions, and purification methods, please refer to the supporting information of the primary publication by Sun et al. in ACS Medicinal Chemistry Letters.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

GAC Inhibitory Activity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the compound against the GAC enzyme.

  • Reagents:

    • Recombinant human GAC enzyme

    • L-glutamine

    • Tris-HCl buffer (pH 8.5)

    • NaCl

    • NaN3

    • Potassium phosphate (K2HPO4)

    • Glutamate oxidase

    • Horseradish peroxidase

    • Amplex Red reagent

    • This compound (dissolved in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing L-glutamine, Tris-HCl buffer, and K2HPO4.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding the GAC enzyme.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction by adding HCl.

    • Add a detection reagent mixture containing glutamate oxidase, horseradish peroxidase, and Amplex Red.

    • Incubate in the dark at room temperature.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay measures the antiproliferative activity of the compound on cancer cell lines (e.g., A549).

  • Reagents and Materials:

    • A549 cells

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Cellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS following treatment with the inhibitor.

  • Reagents and Materials:

    • A549 cells

    • Complete culture medium

    • This compound

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed A549 cells in a suitable format (e.g., 6-well plates) and allow them to adhere.

    • Treat the cells with this compound at a specified concentration for a defined period.

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA solution and incubate at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm).

    • Quantify the relative ROS levels compared to untreated control cells.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Advanced Studies Synthesis Chemical Synthesis of This compound Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification EnzymeAssay GAC Inhibitory Assay (IC50 Determination) Purification->EnzymeAssay Crystallography X-ray Crystallography (GAC-Inhibitor Complex) Purification->Crystallography CellAssay Cell Proliferation Assay (A549, EC50 Determination) EnzymeAssay->CellAssay ROSAssay Cellular ROS Assay CellAssay->ROSAssay Xenograft A549 Xenograft Model (Antitumor Activity) ROSAssay->Xenograft Metabolomics Metabolite Analysis Xenograft->Metabolomics

Figure 2: General experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its high potency, novel allosteric mechanism, and demonstrated efficacy in preclinical models make it a valuable asset for the research community. This in-depth guide provides the foundational knowledge for scientists and drug developers to further explore the therapeutic potential of this promising GAC inhibitor. The detailed protocols and quantitative data serve as a critical resource for the continued investigation into the role of glutamine metabolism in cancer and the development of next-generation metabolic inhibitors.

References

The Central Role of Glutaminase C in Tumor Glutamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Glutaminase C (GAC), a critical enzyme in cancer metabolism. It details its molecular biology, enzymatic function, regulatory pathways, and its role as a prominent therapeutic target in oncology. The content is structured to provide actionable insights for research and drug development, incorporating detailed experimental protocols and quantitative data.

Introduction: The Glutamine Addiction of Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2][3][4] A key feature of this altered metabolism is the dependence on glutamine, an abundant non-essential amino acid.[5][6][7] This "glutamine addiction" is exploited by cancer cells to fuel the tricarboxylic acid (TCA) cycle, support the biosynthesis of macromolecules like nucleotides and lipids, and maintain redox homeostasis through glutathione (GSH) production.[8][9][10]

The first and rate-limiting step of glutamine catabolism, or glutaminolysis, is the hydrolysis of glutamine to glutamate and ammonia.[10] This reaction is catalyzed by the enzyme glutaminase (GLS). The kidney-type glutaminase (GLS1) and its splice variant, Glutaminase C (GAC), are frequently overexpressed in a wide range of cancers and are central to this metabolic phenotype, making them compelling targets for therapeutic intervention.[11]

Molecular Biology of Glutaminase C

Glutaminase Isoforms and Splice Variants

In humans, two genes encode for glutaminase enzymes: GLS1 and GLS2.

  • GLS1 (Kidney-type): This gene is widely expressed and has been strongly implicated in tumorigenesis.[10][12] It undergoes alternative splicing to produce two primary isoforms:

    • Kidney-type Glutaminase (KGA): The full-length protein.[13]

    • Glutaminase C (GAC): A truncated splice variant with an alternative C-terminus.[11][13] GAC is considered the more catalytically active of the two isoforms and is often the predominant form expressed in tumor cells.[14][15][16]

  • GLS2 (Liver-type): This isoform is primarily expressed in the liver and brain. In contrast to GLS1, GLS2 often acts as a tumor suppressor.[1][2][10]

The switch from KGA to GAC expression is a significant event in many cancers. For instance, in non-small cell lung cancer (NSCLC), the GAC:KGA expression ratio is significantly increased in tumors compared to normal tissue, and the loss of GAC has a more profound negative effect on cancer cell growth than the loss of KGA.[9][13][17]

Structure and Activation of GAC

GAC exists in an equilibrium between inactive dimers and active tetramers.[7][18] The transition to the active tetrameric state is crucial for its enzymatic function.[7] This activation is allosterically promoted by inorganic phosphate (Pi), which binds to the enzyme and stabilizes the active tetrameric conformation.[7][19] Recent studies using cryo-electron microscopy have revealed that GAC can further assemble into filamentous structures, and this filament formation is directly coupled to its catalytic activity.[20]

Enzymatic Function and Regulation of GAC

Catalytic Mechanism

GAC catalyzes the hydrolysis of L-glutamine to L-glutamate.[7] This reaction is the gateway for glutamine carbon and nitrogen to enter central carbon metabolism. The resulting glutamate can be further converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GLUD) or various transaminases.[7]

Regulatory Signaling Pathways

The expression and activity of GAC are tightly controlled by a network of oncogenic signaling pathways that sense cellular metabolic needs.

  • c-Myc: The oncogenic transcription factor c-Myc is a master regulator of glutamine metabolism.[21] It promotes GAC expression indirectly by transcriptionally suppressing microRNAs (miR-23a and miR-23b) that would otherwise target and degrade GLS1 mRNA.[7][11][22] A significant correlation between c-Myc and GAC expression has been observed in glioblastomas.[14][23]

  • NF-κB: Similar to c-Myc, the NF-κB pathway can increase GAC expression by inhibiting miR-23a/b.[7]

  • PI3K/Akt/mTORC1: This pathway, central to cell growth and proliferation, can promote glutaminolysis. Glutamine itself, along with other amino acids, can activate the mTORC1 signaling pathway.[10][21]

  • KEAP1/NRF2 Pathway: In certain cancers, mutations in the KEAP1/NRF2 antioxidant pathway drive metabolic reprogramming and enhance sensitivity to glutaminase inhibition.[12][24]

  • Post-Translational Modification: Phosphorylation has been identified as a crucial post-translational modification for GAC. For example, Protein Kinase C Epsilon (PKCε) can phosphorylate GAC, which is essential for its enzymatic activity and contributes to tumorigenesis.[11]

Below is a diagram illustrating the key regulatory inputs for GAC.

GAC_Regulation cluster_mirna MicroRNA Regulation cluster_gls Gene Expression cluster_activity Enzyme Activity cMyc c-Myc miR23ab miR-23a/b cMyc->miR23ab NFkB NF-κB (p65) NFkB->miR23ab represses KRAS KRAS KRAS->cMyc activates PI3K PI3K/Akt GAC_Protein GAC Protein PI3K->GAC_Protein promotes activity GLS1_mRNA GLS1 mRNA miR23ab->GLS1_mRNA degrades GLS1_mRNA->GAC_Protein translates GAC_Active Active GAC (Tetramer/Filament) GAC_Protein->GAC_Active activates Glutaminolysis_Pathway Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Nucleotides Nucleotides Glutamine->Nucleotides Nitrogen Donation Glutamate Glutamate GAC->Glutamate NH3 aKG α-Ketoglutarate Glutamate->aKG GLUD/Transaminases GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH NEAAs Non-Essential Amino Acids Glutamate->NEAAs TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA Experimental_Workflow cluster_perturbation Perturbation cluster_analysis Analysis start Cancer Cell Line inhibition Treat with GAC Inhibitor (e.g., CB-839) start->inhibition knockdown Transfect with siRNA for GAC start->knockdown activity Glutaminase Activity Assay (Confirm inhibition) inhibition->activity proliferation Proliferation/Viability Assay (MTT, CellTiter-Glo) inhibition->proliferation metabolomics Metabolomics (Measure Glutamate, α-KG) inhibition->metabolomics western Western Blot (Confirm GAC knockdown) knockdown->western knockdown->proliferation knockdown->metabolomics end Determine GAC Dependency western->end activity->end proliferation->end metabolomics->end

References

structural basis of Glutaminase C-IN-2 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Structural Basis of Allosteric Inhibition of Glutaminase C

Executive Summary

Glutaminase C (GAC) is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a crucial step for anaplerosis and the maintenance of redox balance in rapidly proliferating cells.[1][2] Its upregulation in various cancers makes it a compelling target for therapeutic intervention.[3][4] This guide focuses on the structural basis of allosteric inhibition of GAC, with a primary focus on the clinical candidate CB-839 (Telaglenastat), a potent and selective inhibitor. While the specific inhibitor "C-IN-2" was not found in publicly available literature, the principles of allosteric inhibition detailed herein for CB-839 and its parent compound, BPTES, provide a comprehensive framework for understanding this class of GAC inhibitors.

Mechanism of Allosteric Inhibition

Allosteric inhibitors of GAC, such as the BPTES and CB-839, do not bind to the active site but rather to a distinct pocket located at the dimer-dimer interface of the GAC tetramer.[5] This binding event induces a significant conformational change in the enzyme, particularly in a key activation loop, which ultimately leads to the inactivation of the enzyme.[5][6] The active form of GAC is a tetramer, and the binding of these inhibitors stabilizes an inactive conformation of this tetramer.[4]

The Allosteric Binding Site

The allosteric binding site is a hydrophobic pocket formed at the interface of two GAC dimers.[5] The binding of inhibitors like BPTES and CB-839 involves a combination of hydrogen bonds and hydrophobic interactions.[6] For instance, studies with BPTES have highlighted hydrogen bonding contacts with the thiadiazole moiety and amide nitrogen of the inhibitor, along with hydrophobic interactions within the allosteric pocket.[6]

Conformational Changes upon Inhibition

Upon binding of an allosteric inhibitor, a critical activation loop (residues Glu312-Pro329) undergoes a dramatic conformational change, which renders the enzyme inactive.[5][6] This structural rearrangement prevents the proper formation of the active site and thus inhibits the catalytic conversion of glutamine to glutamate. Recent studies using serial room temperature crystallography have revealed subtle differences in the binding conformations of various inhibitors, which may explain their differing potencies.[1]

Quantitative Data on GAC Inhibition

The potency of allosteric GAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for BPTES and its more potent analog, CB-839.

InhibitorIC50 (μM)Cell-Based Assay IC50 (μM)Reference
BPTES0.16~0.16[6]
CB-839Not explicitly stated in provided abstracts0.0032[6]
trans-CBTBPNot explicitly stated in provided abstracts0.1[6]
UPGL00004More potent than BPTES, similar to CB-839Not explicitly stated in provided abstracts[2]

Experimental Protocols

In-vitro Glutaminase Assay

A common method to determine the enzymatic activity of GAC and the potency of its inhibitors is a two-step dual enzyme assay.[6][7]

Protocol:

  • Incubation: 10 μl of the inhibitor (dissolved in DMSO) is incubated with 80 μl of assay mixture A containing 1 μM recombinant GAC, 50 mM Tris-acetate (pH 8.6), 100 mM Potassium phosphate, and 0.2 mM EDTA for 2 hours at room temperature.[6]

  • Reaction Initiation: 10 μl of 200 mM glutamine is added to the mixture, followed by a 20-minute incubation at 37°C.[6]

  • Quenching: The reaction is stopped by the addition of 10 μl of 0.6 M HCl.[6]

  • Detection: The amount of glutamate produced is then determined in a second reaction using glutamate dehydrogenase (GDH) and measuring the increase in NADH absorbance at 340 nm.

X-ray Crystallography for Structural Studies

Determining the crystal structure of GAC in complex with an inhibitor is crucial for understanding the structural basis of inhibition.[1][8]

Workflow:

  • Protein Expression and Purification: Recombinant GAC is expressed and purified to homogeneity.

  • Crystallization: The purified GAC is co-crystallized with the inhibitor. This is often done using the sitting drop vapor diffusion method, screening various conditions of precipitants, buffers, and salts.[9][10]

  • Data Collection: Crystals are cryo-cooled and diffraction data are collected using a high-intensity X-ray source.[1]

  • Structure Solution and Refinement: The diffraction data are processed to solve the three-dimensional structure of the GAC-inhibitor complex.

Visualizations

Allosteric Inhibition Signaling Pathway

GAC_Inhibition_Pathway GAC_dimer Inactive GAC Dimer GAC_tetramer Active GAC Tetramer GAC_dimer->GAC_tetramer Activation (e.g., Phosphate) GAC_inactive_tetramer Inactive GAC Tetramer GAC_tetramer->GAC_inactive_tetramer Inhibition Glutamate Glutamate GAC_tetramer->Glutamate Catalysis Glutamine Glutamine Glutamine->GAC_tetramer Inhibitor Allosteric Inhibitor (e.g., CB-839) Inhibitor->GAC_tetramer

Caption: Allosteric inhibition of GAC by compounds like CB-839 stabilizes an inactive tetramer.

Experimental Workflow for Structural Analysis

Crystallography_Workflow start Start expression GAC Expression & Purification start->expression crystallization Co-crystallization with Inhibitor expression->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis of Inhibitor Binding Mode structure_solution->analysis end End analysis->end

References

Glutaminase C-IN-2: An In-Depth Technical Guide to Isoform Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform specificity of Glutaminase C-IN-2, a potent allosteric inhibitor of Glutaminase C (GAC). This document consolidates available quantitative data, details relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams.

Introduction: Glutaminase C and Its Isoforms

Glutaminase (GLS) is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate. This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and is vital for the biosynthesis of other amino acids and glutathione. In mammals, two genes encode for glutaminase: GLS1 and GLS2. The GLS1 gene gives rise to two primary splice variants: the kidney-type glutaminase (KGA) and the shorter, C-terminally truncated glutaminase C (GAC).

While sharing a common catalytic domain, GAC and KGA exhibit distinct C-terminal regions, which influences their enzymatic activity and regulation. GAC is often overexpressed in various cancer types, where it plays a crucial role in supporting rapid cell proliferation and survival by fueling the metabolic demands of tumor cells. This "glutamine addiction" has made GAC a compelling target for anticancer drug development. This compound has emerged as a potent and specific inhibitor of GAC.

Quantitative Analysis of this compound Inhibition

This compound (also referred to as compound 11 in its primary literature) is a thiadiazole-pyridazine derivative that functions as an allosteric inhibitor of GAC.[1] The following table summarizes the available quantitative data regarding its inhibitory activity.

InhibitorTarget IsoformIC50 (nM)Notes
This compoundGAC10.64Allosteric inhibitor.[1]
This compoundKGANot ReportedData on the inhibitory activity against the KGA isoform is not available in the reviewed literature.

Note: The lack of publicly available data on the inhibition of the KGA isoform by this compound prevents a direct quantitative assessment of its isoform specificity. The primary research introducing this inhibitor focused on its interaction with GAC.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on glutaminase isoforms typically involves enzymatic assays. Below is a detailed methodology for a representative glutaminase activity assay.

Glutaminase Activity Assay (Coupled-Enzyme Assay)

This method measures the production of glutamate, which is then used in a coupled reaction to generate a detectable signal (e.g., NADH).

Materials:

  • Recombinant human GAC or KGA enzyme

  • L-glutamine solution

  • Tris-HCl buffer (pH 8.5)

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • Inhibitor compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 30 mM Tris-HCl (pH 8.5), 2 mM NAD+, and 10 units of GDH.

  • Inhibitor Incubation:

    • Add the reaction mixture to the wells of a 96-well plate.

    • Add varying concentrations of this compound (or DMSO for control wells) to the wells.

    • Add the recombinant GAC or KGA enzyme to the wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a solution of L-glutamine (final concentration, e.g., 50 mM) to all wells.

  • Signal Detection:

    • Immediately begin monitoring the increase in absorbance at 340 nm using a microplate reader. This corresponds to the production of NADH in the GDH-coupled reaction.

    • Record measurements at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to glutaminase function and the experimental assessment of its inhibitors.

Glutaminase_Signaling_Pathway Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) (Antioxidant) Glutamate->GSH NPs Nucleotide & Amino Acid Precursors Glutamate->NPs TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle GAC->Glutamate Hydrolysis Inhibitor This compound Inhibitor->GAC Inhibition

Caption: Glutaminase C Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - GAC/KGA Enzyme - Glutamine - Buffer, NAD+, GDH Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Inhibitor_Prep Prepare Inhibitor Dilutions: This compound Inhibitor_Prep->Incubation Reaction Initiate Reaction with Glutamine Incubation->Reaction Detection Measure NADH Production (Absorbance at 340 nm) Reaction->Detection Velocity Calculate Reaction Velocities Detection->Velocity Curve_Fit Plot Dose-Response Curve Velocity->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Experimental Workflow for IC50 Determination.

Conclusion

This compound is a highly potent inhibitor of the GAC isoform of glutaminase 1. Its allosteric mechanism of action provides a promising avenue for the therapeutic targeting of glutamine metabolism in cancer. While its efficacy against GAC is well-established, a complete understanding of its isoform specificity is currently limited by the absence of published data on its activity against the KGA isoform. Further research is required to fully elucidate the inhibitory profile of this compound and its potential for selective therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

The Allosteric Landscape of Glutaminase C: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Glutaminase C (GAC), a key enzyme in cancer cell metabolism, is a critical therapeutic target. Its activity is intricately controlled by allosteric regulation, offering unique opportunities for the development of novel cancer therapies. This technical guide provides an in-depth overview of the allosteric regulation of GAC, tailored for researchers, scientists, and drug development professionals.

Introduction to Glutaminase C and its Role in Cancer

Glutaminase C, a splice variant of kidney-type glutaminase (KGA), catalyzes the hydrolysis of glutamine to glutamate, a crucial step in glutaminolysis.[1][2] In many cancer cells, there is a heightened dependence on glutamine metabolism to support rapid proliferation and survival, a phenomenon known as "glutamine addiction."[3][4] GAC is frequently overexpressed in various cancers, making it a prime target for therapeutic intervention.[2][3][5] The enzyme's activity is not constitutive; it is tightly regulated by allosteric mechanisms that control its oligomeric state and catalytic efficiency.

Allosteric Activation of Glutaminase C

The primary allosteric activator of GAC is inorganic phosphate (Pi).[1][6][7] In the absence of Pi, GAC exists predominantly as an inactive dimer.[3][8] The binding of phosphate induces a significant conformational change, promoting the formation of active tetramers and even higher-order filamentous structures.[7][8][9] This oligomerization is essential for catalytic activity.

The activation mechanism involves a "gating loop" (residues 321-326) which, in the dimeric state, restricts substrate access to the active site.[7][9] Upon tetramerization induced by phosphate, this loop undergoes a conformational change, opening the active site for glutamine binding and catalysis.[7] This results in a significant increase in the enzyme's affinity for glutamine.[1]

Allosteric Inhibition of Glutaminase C

The development of allosteric inhibitors targeting GAC has been a major focus of anti-cancer drug discovery. These inhibitors bind to a site distinct from the active site, offering advantages in terms of specificity and reduced potential for off-target effects.

The BPTES Class of Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) was one of the first potent and specific allosteric inhibitors of GAC to be identified.[3] BPTES and its analogs, such as CB-839 and UPGL00004, bind to a pocket located at the interface between two dimers in the tetrameric form of the enzyme.[2][3][4] By binding to this site, these inhibitors stabilize an inactive conformation of the tetramer, preventing the necessary conformational changes for catalysis.[3][10]

Other Allosteric Inhibitors

Another class of allosteric inhibitors, exemplified by the compound 968, is thought to bind at the interface between the N- and C-termini of two GAC monomers.[2] Unlike BPTES which traps an inactive tetramer, 968 appears to prevent the initial dimer-to-tetramer transition required for activation.[2][10]

Quantitative Data on Allosteric Regulation

The following tables summarize key quantitative data related to the allosteric regulation of GAC.

LigandParameterValueConditionsReference
GlutamineKT21 ± 0.1 mMBinding to the low-affinity state (T-state) of Y466W GAC[1]
GlutamineKR0.3 ± 0.1 mMBinding to the high-affinity state (R-state) of Y466W GAC[1]
PhosphateKm (GAC.F327S)8.2 mM5 nM protein, no phosphate[7]
PhosphateKm (GAC.F327S)0.8 mM5 nM protein, 50 mM phosphate[7]

Table 1: Dissociation and Michaelis-Menten Constants for GAC Ligands

InhibitorIC50Cell Line/Assay ConditionReference
BPTES371 nMRecombinant GAC[5]
CB-839Not explicitly stated, but noted as more potent than BPTESRecombinant GAC[3][4]
UPGL00004Not explicitly stated, but noted as more potent than BPTESRecombinant GAC[4]
UPGL00031203 nMRecombinant GAC[5]

Table 2: IC50 Values for Allosteric Inhibitors of GAC

Experimental Protocols

Glutaminase Activity Assay

A common method to measure GAC activity is a coupled enzyme assay.[1][3]

  • Reaction 1 (Glutaminase): GAC catalyzes the hydrolysis of glutamine to glutamate.

  • Reaction 2 (Glutamate Dehydrogenase): Glutamate dehydrogenase (GDH) catalyzes the oxidative deamination of the newly formed glutamate to α-ketoglutarate. This reaction is coupled to the reduction of NAD+ to NADH.

  • Detection: The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Assay Buffer: 50 mM Tris acetate (pH 8.5), 0.125 mM EDTA.[1] For inhibition studies, recombinant GAC (e.g., 50 nM) is incubated with the inhibitor and glutamine (e.g., 20 mM) before initiating the reaction with potassium phosphate (e.g., 150 mM).[3]

Recombinant GAC Production and Purification

Recombinant GAC is typically expressed in bacterial systems and purified using standard chromatography techniques, as described in various publications.[8]

X-ray Crystallography

Determining the crystal structure of GAC in complex with allosteric modulators is crucial for understanding their mechanism of action.

  • Crystallization: GAC is co-crystallized with the inhibitor of interest using methods like hanging drop vapor diffusion.[3][11]

  • Data Collection: X-ray diffraction data is collected, often at a synchrotron source.[11] Serial room temperature crystallography is an emerging technique that can reveal more dynamic conformational states of the inhibitor-bound enzyme.[5][11]

  • Structure Solution: The structure is solved by molecular replacement using a known GAC structure as a search model.[3]

Visualizing Allosteric Regulation and Experimental Workflows

Allosteric_Regulation_of_GAC cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway cluster_catalysis Catalytic Cycle Inactive_Dimer Inactive GAC Dimer Active_Tetramer Active GAC Tetramer Inactive_Dimer->Active_Tetramer Promotes a conformational change Higher_Oligomers Active Higher-Order Oligomers Active_Tetramer->Higher_Oligomers Self-assembles Inactive_Tetramer Inactive GAC Tetramer Active_Tetramer->Inactive_Tetramer Stabilizes inactive conformation Glutamate Glutamate Active_Tetramer->Glutamate Catalyzes conversion to Phosphate Inorganic Phosphate (Pi) Phosphate->Inactive_Dimer Binds Allosteric_Inhibitor Allosteric Inhibitor (e.g., BPTES, CB-839) Allosteric_Inhibitor->Active_Tetramer Binds to allosteric site Glutamine Glutamine Glutamine->Active_Tetramer Substrate GAC_Activity_Assay_Workflow cluster_reaction1 Reaction 1: Glutaminase Activity cluster_reaction2 Reaction 2: Coupled GDH Activity cluster_detection Detection GAC Glutaminase C Glutamate Glutamate GAC->Glutamate catalyzes conversion of Glutamine Glutamine Glutamine->GAC Glutamate_r2 Glutamate GDH Glutamate Dehydrogenase NADH NADH GDH->NADH Alpha_KG α-Ketoglutarate GDH->Alpha_KG catalyzes conversion to NAD NAD+ NAD->GDH Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer Glutamate_r2->GDH GAC_Oligomeric_States Dimer Inactive Dimer Tetramer Active Tetramer Dimer->Tetramer + Pi Tetramer->Dimer - Pi Oligomer Active Oligomer Tetramer->Oligomer + Pi Oligomer->Tetramer - Pi / + BPTES

References

Exploring the Druggability of the GAC Allosteric Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The altered metabolic landscape of cancer cells, often characterized by a heightened dependence on glutamine, has positioned glutaminase C (GAC) as a prime therapeutic target. This enzyme catalyzes the initial, rate-limiting step in glutaminolysis, converting glutamine to glutamate, thereby fueling the tricarboxylic acid (TCA) cycle and supporting macromolecular synthesis and redox balance. The discovery of an allosteric binding site on GAC, distinct from the active site, has opened a promising avenue for the development of selective inhibitors. This technical guide provides an in-depth exploration of the druggability of this allosteric site, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Data on Allosteric Inhibitors

A number of small molecule allosteric inhibitors targeting GAC have been developed and characterized. The most well-known include the parent compound BPTES and its more potent analog, CB-839, which has entered clinical trials.[1][2] More recently, the UPGL series of compounds has shown promise.[3] The following tables summarize the inhibitory potency and binding affinities of these key compounds.

CompoundIC50 (nM)Cell Line/Assay ConditionsReference
BPTES~700 - 3000Recombinant GAC, varying conditions[1][2]
BPTES2400MDA-MB-231 cell growth[2]
CB-83929Recombinant GAC[2]
CB-83933MDA-MB-231 cell growth[2]
UPGL0000429Recombinant GAC[2]
UPGL0000470MDA-MB-231 cell growth[2]
UPGL0001930Recombinant GAC[3]
UPGL00031200Recombinant GAC[3]
UPGL00018>10,000Recombinant GAC[3]
CompoundKd (nM)MethodReference
BPTES70 ± 5Fluorescence Quenching[4]
CB-83926 ± 5Fluorescence Quenching[4]
UPGL0000427 ± 2Fluorescence Quenching[4]

GAC Signaling and Metabolic Pathways

The expression and activity of GAC are tightly regulated by a complex network of signaling pathways, many of which are frequently dysregulated in cancer. Understanding these pathways is crucial for identifying patient populations that may benefit from GAC inhibition and for developing rational combination therapies.

GAC_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gac Glutaminase C Activity cluster_downstream Downstream Metabolic Consequences c-Myc c-Myc GAC_mRNA GAC mRNA c-Myc->GAC_mRNA Upregulation NF-kB NF-kB NF-kB->GAC_mRNA Upregulation Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK GAC_protein GAC Protein Ras/Raf/MEK/ERK->GAC_protein Phosphorylation (Activation) GAC_inactive Inactive GAC (Dimer) GAC_protein->GAC_inactive GAC_active Active GAC (Tetramer) GAC_active->GAC_inactive BPTES, CB-839 GAC_inactive->GAC_active Phosphate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GAC alpha-KG α-Ketoglutarate Glutamate->alpha-KG Biosynthesis Nucleotide, Amino Acid, Lipid Synthesis Glutamate->Biosynthesis Redox_Balance Redox Balance (GSH Synthesis) Glutamate->Redox_Balance TCA_Cycle TCA Cycle alpha-KG->TCA_Cycle Anaplerosis Anaplerosis TCA_Cycle->Anaplerosis

GAC Signaling and Metabolic Consequences.

Experimental Protocols

Glutaminase C (GAC) Activity Assay

This protocol is adapted from previously described methods for measuring GAC activity.[2]

  • Reagents:

    • Recombinant human GAC

    • L-glutamine solution (20 mM)

    • Assay buffer: 65 mM Tris-acetate, 0.25 mM EDTA, pH 8.6

    • Activator solution: 150 mM potassium phosphate

    • Inhibitor stock solutions (e.g., in DMSO)

    • Quenching solution: 2.4 M Hydrochloric acid

    • Ammonia detection reagent (e.g., Nessler's reagent or a commercially available kit)

  • Procedure:

    • Prepare a reaction mixture containing 50 nM recombinant GAC, 20 mM glutamine, and the desired concentration of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all samples (e.g., 1-2%).

    • Initiate the reaction by adding the activator solution (potassium phosphate).

    • Incubate the reaction at room temperature for 10 minutes.

    • Stop the reaction by adding the quenching solution.

    • Determine the amount of ammonia produced using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for Inhibitor Binding

This protocol provides a general framework for a competitive FP assay to determine the binding affinity of unlabeled inhibitors.

  • Reagents:

    • Recombinant human GAC

    • Fluorescently labeled tracer molecule that binds to the GAC allosteric site.

    • Assay buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5.

    • Unlabeled inhibitor stock solutions.

  • Procedure:

    • Determine the optimal concentration of GAC and the fluorescent tracer to achieve a stable and significant polarization window.

    • In a microplate, add a fixed concentration of GAC and the fluorescent tracer to the assay buffer.

    • Add serial dilutions of the unlabeled inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no GAC (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

    • Calculate the percent inhibition of tracer binding at each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's dissociation constant (Kd).

Experimental Workflows

The discovery and characterization of allosteric GAC inhibitors typically follow a structured workflow, from initial screening to detailed kinetic analysis.

Experimental_Workflow cluster_discovery Hit Discovery cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Activity Assay) Dose_Response Dose-Response Curves (IC50 Determination) HTS->Dose_Response FBDD Fragment-Based Drug Discovery Binding_Assay Direct Binding Assays (FP, SPR) FBDD->Binding_Assay Dose_Response->Binding_Assay Kinetics Enzyme Kinetics (Mechanism of Inhibition) Binding_Assay->Kinetics SAR Structure-Activity Relationship (SAR) Kinetics->SAR Cell_Assays Cell-Based Assays (Proliferation, Metabolism) SAR->Cell_Assays In_Vivo In Vivo Models Cell_Assays->In_Vivo

Workflow for GAC Allosteric Inhibitor Discovery.

Druggability Assessment of the GAC Allosteric Site

The druggability of a binding site is a measure of its ability to bind a small, drug-like molecule with high affinity and specificity. The allosteric site of GAC possesses several features that make it an attractive and druggable target.

Computational Assessment:

  • Pocket Analysis: The allosteric site is a well-defined hydrophobic pocket located at the interface of GAC dimers.[5][6] Computational tools can be used to calculate the volume, surface area, and hydrophobicity of this pocket, which are key determinants of druggability.

  • Druggability Scores: Various algorithms can predict a "druggability score" based on the physicochemical properties of the binding pocket. These scores can help prioritize targets and guide medicinal chemistry efforts.[5]

  • Hot Spot Analysis: In silico methods can identify "hot spots" within the binding pocket, which are residues that contribute significantly to the binding energy. Targeting these hot spots with small molecules can lead to high-affinity interactions.

Experimental Assessment:

  • Fragment-Based Screening: This technique involves screening a library of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein.[7] Hits from fragment screens can serve as starting points for the development of more potent inhibitors.

  • X-ray Crystallography: Co-crystal structures of GAC with allosteric inhibitors provide invaluable information about the binding mode and the key interactions that drive affinity and selectivity.[3] This structural information is essential for structure-based drug design.

Druggability_Assessment cluster_computational Computational Assessment cluster_experimental Experimental Assessment GAC_Allosteric_Site GAC Allosteric Site Pocket_Analysis Pocket Analysis (Volume, Hydrophobicity) GAC_Allosteric_Site->Pocket_Analysis Fragment_Screening Fragment-Based Screening GAC_Allosteric_Site->Fragment_Screening Druggability_Score Druggability Score Pocket_Analysis->Druggability_Score Hot_Spot_Analysis Hot Spot Analysis Pocket_Analysis->Hot_Spot_Analysis X-ray_Crystallography X-ray Crystallography Fragment_Screening->X-ray_Crystallography Binding_Assays Binding Assays (SPR, FP) X-ray_Crystallography->Binding_Assays

Druggability Assessment of the GAC Allosteric Site.

Conclusion

The allosteric site of glutaminase C represents a highly promising target for the development of novel anti-cancer therapeutics. Its well-defined and druggable nature, coupled with the critical role of GAC in cancer cell metabolism, provides a strong rationale for continued drug discovery efforts. The combination of computational and experimental approaches outlined in this guide will be instrumental in identifying and optimizing the next generation of GAC allosteric inhibitors with improved potency, selectivity, and clinical potential.

References

Methodological & Application

Application Notes and Protocols for Glutaminase C (GAC) In Vitro Enzyme Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a splice variant of the GLS1 gene, is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate.[1][2] In numerous cancer types, there is an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," to support rapid proliferation and survival.[3] This makes GAC a compelling therapeutic target for anticancer drug development.[4] These application notes provide a detailed protocol for an in vitro enzyme kinetics assay to screen and characterize inhibitors of GAC, with a focus on a representative allosteric inhibitor from the BPTES class. While the specific inhibitor "Glutaminase C-IN-2" was not found in the available literature, the following protocols and data are based on well-characterized inhibitors such as BPTES and CB-839 and are broadly applicable for assessing the potency and mechanism of new chemical entities targeting GAC.

Signaling Pathway of Glutaminase C Regulation

Glutaminase C expression and activity are upregulated in cancer cells through various oncogenic signaling pathways. Key regulators include the transcription factor c-Myc, which can suppress microRNAs (miR-23a/b) that target GLS1 mRNA, leading to increased GAC expression.[5] Additionally, the NF-κB and Rho GTPase signaling pathways have been shown to enhance GAC activity.[1][2] Understanding these pathways is crucial for contextualizing the role of GAC in cancer and the rationale for its inhibition.

Glutaminase C Signaling Pathway Upstream Regulation of Glutaminase C Activity cluster_0 Oncogenic Signaling cluster_1 Transcriptional and Post-Translational Regulation cluster_2 Metabolic Output cMyc c-Myc miR23ab miR-23a/b cMyc->miR23ab inhibits NFkB NF-κB GAC_mRNA GAC mRNA NFkB->GAC_mRNA promotes transcription RhoGTPases Rho GTPases GAC_protein Glutaminase C (GAC) RhoGTPases->GAC_protein activates miR23ab->GAC_mRNA inhibits translation GAC_mRNA->GAC_protein translation Glutaminolysis Glutaminolysis GAC_protein->Glutaminolysis catalyzes

Caption: Upstream signaling pathways regulating Glutaminase C expression and activity.

Quantitative Data Summary

The following tables summarize key kinetic parameters for GAC and the inhibitory constants for representative allosteric inhibitors. This data is essential for comparing the potency of novel inhibitors.

Table 1: Kinetic Parameters of Glutaminase C

ParameterValueConditions
Km for Glutamine~4.7 mMPhosphate-activated recombinant human GAC.[6]
VmaxVariableDependent on enzyme concentration and assay conditions.

Table 2: Inhibitory Constants of Representative GAC Inhibitors

InhibitorIC50KdKiNotes
BPTES108 ± 17 nM - 3.3 µM70 ± 5 nM0.2 - 3 µMAllosteric inhibitor.[2][5][7]
CB-839~23 - 55 nM34 ± 5 nMNot explicitly foundPotent, slow-binding allosteric inhibitor.[2][5]
UPGL0000429 nMNot explicitly foundNot explicitly foundA potent BPTES analog.[8]
UPGL00031203 nM27.2 nMNot explicitly foundA BPTES analog.[3]

Experimental Protocols

Principle of the Assay

The activity of GAC is determined using a two-step enzymatic assay. In the first step, GAC catalyzes the conversion of L-glutamine to L-glutamate. The reaction is then quenched, and the amount of glutamate produced is quantified in a second step using a coupled enzymatic reaction with L-glutamate dehydrogenase (GDH). GDH oxidizes glutamate to α-ketoglutarate and reduces NAD+ to NADH, which can be measured by an increase in absorbance or fluorescence.[9] Alternatively, commercial kits with fluorescent probes are available.[10]

Experimental Workflow

GAC In Vitro Enzyme Kinetics Assay Workflow Workflow for GAC In Vitro Inhibition Assay cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis prep_reagents Prepare Buffers and Reagents add_components Add GAC, Inhibitor, and Buffer to Plate prep_reagents->add_components prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_components prep_enzyme Prepare Recombinant GAC prep_enzyme->add_components pre_incubate Pre-incubate GAC and Inhibitor add_components->pre_incubate initiate_reaction Initiate Reaction with Glutamine and Phosphate pre_incubate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate quench Quench Reaction with HCl incubate->quench add_detection_reagents Add GDH and NAD+ quench->add_detection_reagents incubate_detection Incubate for Signal Development add_detection_reagents->incubate_detection read_signal Read Absorbance/Fluorescence incubate_detection->read_signal calculate_activity Calculate % Inhibition read_signal->calculate_activity plot_curve Plot Dose-Response Curve calculate_activity->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Step-by-step workflow for the GAC in vitro enzyme kinetics assay.

Materials and Reagents
  • Recombinant human Glutaminase C (GAC)

  • L-Glutamine

  • Potassium Phosphate (KH2PO4 or K2HPO4)

  • Tris-acetate buffer

  • EDTA

  • Hydrochloric acid (HCl)

  • L-Glutamate Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test inhibitor (e.g., BPTES) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Ex/Em = 340/450 nm for NADH)

Detailed Protocol

1. Reagent Preparation

  • GAC Assay Buffer: 65 mM Tris-acetate, 0.25 mM EDTA, pH 8.6.[8]

  • Glutamine Stock Solution: 200 mM L-Glutamine in GAC Assay Buffer.

  • Phosphate Stock Solution: 1 M Potassium Phosphate, pH 8.0.

  • GAC Working Solution: Dilute recombinant GAC to a final concentration of 50 nM in GAC Assay Buffer.[8] The optimal concentration may need to be determined empirically.

  • Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor (e.g., C-IN-2 surrogate like BPTES) in DMSO. Further dilute in GAC Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Quenching Solution: 2.4 M HCl.[8]

  • Detection Reagent: Prepare a solution containing L-Glutamate Dehydrogenase (e.g., 10 units) and 2 mM NAD+ in an appropriate buffer (e.g., 30 mM Tris-HCl, pH 8.5).[9]

2. Enzymatic Reaction

  • To the wells of a 96-well plate, add the following in order:

    • GAC Assay Buffer

    • Inhibitor dilution or DMSO (for control)

    • GAC Working Solution (final concentration 50 nM)

  • Pre-incubate the plate at room temperature for 10-60 minutes to allow for inhibitor binding. Slow-binding inhibitors like CB-839 may require a longer pre-incubation time.[2]

  • Initiate the reaction by adding a mixture of L-Glutamine (final concentration 20 mM) and Potassium Phosphate (final concentration 150 mM).[1][8]

  • Incubate the plate at room temperature for 10 minutes.[1] The incubation time may be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 1 part of 2.4 M HCl per 10 parts of the reaction mixture.[8]

3. Glutamate Detection

  • Transfer an aliquot of the quenched reaction mixture to a new 96-well plate.

  • Add the Detection Reagent (containing GDH and NAD+) to each well.

  • Incubate at 37°C for 20-30 minutes to allow for the conversion of glutamate to α-ketoglutarate and the production of NADH.[11]

  • Measure the absorbance at 340 nm or fluorescence (Ex/Em = 340/450 nm) using a microplate reader.

4. Data Analysis

  • Subtract the background reading (from wells with no enzyme) from all experimental wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for conducting in vitro enzyme kinetics assays for Glutaminase C. The detailed protocols, quantitative data, and pathway information will aid researchers in the discovery and characterization of novel GAC inhibitors. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, accelerating the development of new cancer therapeutics targeting glutamine metabolism.

References

Application Notes: Using CRISPR to Study Glutaminase C-IN-2 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a key enzyme in cancer cell metabolism, catalyzes the conversion of glutamine to glutamate, which is a crucial step for replenishing the tricarboxylic acid (TCA) cycle and supporting rapid cell proliferation.[1][2][3] This dependency on glutamine metabolism, often termed "glutamine addiction," has made GAC a promising therapeutic target in oncology.[1] Glutaminase C-IN-2 is a potent, allosteric inhibitor of GAC with an IC50 of 10.64 nM.[4][5] It functions by blocking glutamine metabolism, leading to an increase in reactive oxygen species (ROS) and subsequent anticancer effects.[4][5] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to this compound is paramount for developing effective long-term treatment strategies and combination therapies.

This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Such screens are powerful tools for systematically interrogating the genome to uncover novel drug resistance mechanisms.[4]

Principle of the Method

A genome-wide CRISPR-Cas9 knockout screen involves introducing a library of single-guide RNAs (sgRNAs) into a population of cancer cells that stably express the Cas9 nuclease. Each sgRNA is designed to target and create a knockout of a specific gene. This pool of cells, with each cell having a single gene knockout, is then treated with this compound at a concentration that is cytotoxic to the majority of the cells. Cells that harbor a gene knockout that confers resistance to the drug will survive and proliferate. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, genes that are enriched in the resistant population can be identified as potential drivers of resistance. These candidate genes can then be validated through individual knockout studies.

Data Presentation

Table 1: Hypothetical Results of a Genome-Wide CRISPR Screen for this compound Resistance
Gene SymbolsgRNA SequenceLog2 Fold Change (Resistant vs. Control)p-value
GENE XGATCGATCGATCGATCGA8.21.5e-8
GENE YAGCTAGCTAGCTAGCTAG7.53.2e-7
GENE ZTACGTACGTACGTACGTA6.99.8e-6
SLC1A5CTAGCTAGCTAGCTAGCT-5.42.1e-5
GLS2ATGCATGCATGCATGCAT6.14.5e-5
Table 2: Validation of Candidate Resistance Genes - Cell Viability Assay
Cell LineTreatmentIC50 (nM) of this compoundFold Resistance
Parental Cell LineThis compound15.2 ± 1.81.0
Non-targeting controlThis compound16.5 ± 2.11.1
GENE X KnockoutThis compound245.8 ± 15.316.2
GENE Y KnockoutThis compound198.4 ± 12.713.1
GENE Z KnockoutThis compound150.1 ± 9.99.9

Visualizations

GAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra SLC1A5 Transporter GAC Glutaminase C (GAC) Glutamine_intra->GAC Glutamate Glutamate GAC->Glutamate Hydrolysis alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle ROS Reactive Oxygen Species (ROS) TCA_Cycle->ROS Inhibitor This compound Inhibitor->GAC Allosteric Inhibition

Caption: Glutaminase C (GAC) signaling pathway and point of inhibition.

CRISPR_Screen_Workflow start Cas9-expressing Cancer Cell Line transduction Transduction with pool-sgRNA Lentiviral Library start->transduction selection Puromycin Selection transduction->selection expansion Expansion of Knockout Cell Pool selection->expansion treatment Treatment with This compound or DMSO expansion->treatment harvest Harvest Surviving Cells treatment->harvest gDNA_extraction Genomic DNA Extraction harvest->gDNA_extraction pcr PCR Amplification of sgRNA Cassettes gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Data Analysis: Identify Enriched sgRNAs ngs->analysis validation Validation of Candidate Genes analysis->validation Resistance_Mechanism cluster_cell Cancer Cell cluster_resistance Resistance Mechanism GAC_Inhibitor This compound GAC Glutaminase C GAC_Inhibitor->GAC Inhibits Cell_Survival Cell Survival Glutaminolysis Glutaminolysis GAC->Glutaminolysis Cell_Death Cell Death Glutaminolysis->Cell_Death Leads to Gene_KO Knockout of Gene Y Alt_Pathway Upregulation of Alternative Metabolic Pathway Gene_KO->Alt_Pathway Activates Alt_Pathway->Cell_Survival

References

Application Notes and Protocols for High-Throughput Screening of Novel GAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a splice variant of the GLS1 gene, is a critical enzyme in cancer metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step in glutaminolysis. This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and redox homeostasis. Upregulation of GAC is a hallmark of many aggressive cancers, making it a promising therapeutic target. High-throughput screening (HTS) is a crucial methodology for identifying novel and potent GAC inhibitors from large chemical libraries. These application notes provide detailed protocols for fluorescence- and luminescence-based HTS assays to discover and characterize new GAC inhibitors.

GAC Signaling Pathway in Cancer

Glutaminase C plays a central role in the metabolic reprogramming of cancer cells. Its expression and activity are influenced by various oncogenic signaling pathways, and its product, glutamate, has widespread downstream effects that promote tumor growth and survival.

GAC_Signaling_Pathway cluster_upstream Upstream Regulators cluster_gac Glutaminolysis cluster_downstream Downstream Effects cMyc c-Myc GAC Glutaminase C (GAC) cMyc->GAC Upregulation mTORC1 mTORC1 mTORC1->GAC Upregulation HIF1a HIF-1α HIF1a->GAC Upregulation Oncogenic_Signals Oncogenic Signals (e.g., RTK/RAS/MAPK) Oncogenic_Signals->cMyc Oncogenic_Signals->mTORC1 Oncogenic_Signals->HIF1a Glutamate Glutamate GAC->Glutamate Glutamine Glutamine Glutamine->GAC TCA_Cycle TCA Cycle Anaplerosis Glutamate->TCA_Cycle N_Metabolism Nucleotide & Amino Acid Synthesis Glutamate->N_Metabolism Redox_Homeostasis Redox Homeostasis (GSH Synthesis) Glutamate->Redox_Homeostasis Lipid_Synthesis Fatty Acid Synthesis Glutamate->Lipid_Synthesis Tumor_Growth Tumor Growth & Proliferation TCA_Cycle->Tumor_Growth N_Metabolism->Tumor_Growth Redox_Homeostasis->Tumor_Growth Lipid_Synthesis->Tumor_Growth

Figure 1: GAC Signaling Pathway in Cancer Metabolism.

High-Throughput Screening Workflow

A typical HTS campaign for novel GAC inhibitors involves several stages, from assay development and primary screening to hit confirmation and characterization.

HTS_Workflow cluster_workflow HTS Workflow for GAC Inhibitors Assay_Dev 1. Assay Development & Optimization Pilot_Screen 2. Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Primary_HTS 3. Primary HTS (Large Compound Library) Pilot_Screen->Primary_HTS Hit_ID 4. Hit Identification (% Inhibition > Cutoff) Primary_HTS->Hit_ID Hit_Conf 5. Hit Confirmation (Dose-Response) Hit_ID->Hit_Conf Counter_Screen 6. Counter-Screening (Assay Interference) Hit_Conf->Counter_Screen SAR 7. Hit Characterization (IC50, SAR) Counter_Screen->SAR Lead_Opt 8. Lead Optimization SAR->Lead_Opt

Figure 2: General Workflow for GAC Inhibitor HTS.

Data Presentation: Quantitative HTS Data for GAC Inhibitors

The following table summarizes key quantitative data for known GAC inhibitors and representative hits from a high-throughput screen.[1][2][3]

CompoundAssay TypeIC50 (nM)Z'-FactorHit Rate (%)Library Screened
BPTESFluorescence70~0.8N/AN/A
CB-839Fluorescence60N/AN/AN/A
C9Fluorescence118,0000.81.1~30,000 compounds
C9.22Fluorescence20,000N/AN/AN/A
Compound 19Absorbance6,8000.78N/A28,000 compounds

Experimental Protocols

Protocol 1: Fluorescence-Based Coupled-Enzyme HTS Assay

This protocol describes a robust, three-enzyme coupled assay suitable for HTS in a 384-well format.[1][4][5] The principle involves the conversion of glutamine to glutamate by GAC, followed by the conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. Finally, diaphorase uses NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.

Materials and Reagents:

  • Recombinant human GAC

  • Glutamate Dehydrogenase (GDH)

  • Diaphorase

  • L-Glutamine

  • NAD+

  • Resazurin

  • Assay Buffer: 50 mM Tris-acetate (pH 8.6), 0.2 mM EDTA, 0.01% Triton X-100

  • Stop Solution (optional): 3 M HCl

  • Test compounds dissolved in DMSO

  • Positive Control Inhibitor (e.g., BPTES)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Assay Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plate. The final concentration of DMSO should be kept below 1%.

  • Enzyme Mix Preparation: Prepare a master mix containing GAC, GDH, and diaphorase in the assay buffer.

  • Substrate Mix Preparation: Prepare a master mix containing L-glutamine, NAD+, and resazurin in the assay buffer.

  • Assay Miniaturization and Optimization: Before the primary screen, optimize the concentrations of enzymes and substrates to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.[2][3]

  • Reaction Initiation: Add the enzyme mix to each well of the 384-well plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Substrate Addition: Add the substrate mix to all wells to start the reaction.

  • Kinetic or Endpoint Reading: Measure the fluorescence intensity over time (kinetic) or after a fixed incubation period (endpoint, e.g., 3 hours) using a plate reader.

  • Data Analysis:

    • Normalize the data using positive controls (e.g., no GAC enzyme) and negative controls (DMSO vehicle).

    • Calculate the percent inhibition for each compound.

    • Identify hits based on a predefined inhibition cutoff (e.g., >3 standard deviations from the mean of the sample wells).[1]

Protocol 2: Luminescence-Based Glutamate Detection HTS Assay

This protocol utilizes a bioluminescent assay to measure the glutamate produced by GAC activity.[6] This assay is highly sensitive and less prone to interference from fluorescent compounds.

Materials and Reagents:

  • Recombinant human GAC

  • Glutaminase Assay Reagent (containing glutamate dehydrogenase, NAD+, reductase, reductase substrate, and luciferase)

  • L-Glutamine

  • Assay Buffer: As recommended by the assay kit manufacturer.

  • Test compounds dissolved in DMSO

  • Positive Control Inhibitor (e.g., CB-839)

  • 384-well white, opaque plates

  • Luminometer

Assay Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plate.

  • GAC and Substrate Incubation:

    • Prepare a reaction mix containing GAC and L-glutamine in the assay buffer.

    • Add this mix to the wells containing the test compounds.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for glutamate production.

  • Glutamate Detection:

    • Add the Glutaminase Assay Reagent to all wells. This reagent will convert the produced glutamate into a luminescent signal.

    • Incubate for 60-90 minutes at room temperature to allow the luminescent signal to stabilize.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Determine hits based on the established criteria.

Hit Confirmation and Characterization

Dose-Response Curves and IC50 Determination:

Confirmed hits from the primary screen should be subjected to dose-response analysis to determine their potency (IC50 value). This involves a serial dilution of the hit compound and performing the GAC activity assay as described above. The resulting data is then fitted to a four-parameter logistic curve to calculate the IC50.

Counter-Screening:

It is essential to perform counter-screens to eliminate false positives. For the coupled-enzyme assays, this involves testing the hit compounds against the coupling enzymes (e.g., GDH and diaphorase) in the absence of GAC to ensure the inhibitory activity is specific to GAC.

Structure-Activity Relationship (SAR) Studies:

For promising hits, SAR studies can be conducted by testing analogs of the hit compound to understand the chemical features essential for GAC inhibition and to guide lead optimization.[1]

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing robust HTS campaigns to identify and characterize novel GAC inhibitors. The fluorescence-based coupled-enzyme assay is a well-validated and cost-effective method for primary screening, while the luminescence-based assay provides a highly sensitive and interference-resistant alternative. Rigorous hit confirmation, counter-screening, and characterization are crucial steps to ensure the identification of specific and potent GAC inhibitors with therapeutic potential.

References

Application Note: X-ray Crystallography of Glutaminase C (GAC) with the Allosteric Inhibitor Glutaminase C-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a mitochondrial enzyme, is a key player in cancer cell metabolism. It catalyzes the hydrolysis of glutamine to glutamate, providing cancer cells with a crucial source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[1][2] This "glutamine addiction" makes GAC a compelling target for anticancer drug development.[1][2] A class of allosteric inhibitors, derived from bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has shown significant promise in inhibiting GAC activity.[1] These inhibitors bind to a site at the dimer-dimer interface of the GAC tetramer, stabilizing an inactive conformation.[1]

Glutaminase C-IN-2 is a potent allosteric inhibitor of GAC with an IC50 value of 10.64 nM.[1][3] Understanding the precise binding mechanism of this and similar inhibitors through X-ray crystallography is crucial for the structure-guided design of next-generation therapeutics with improved potency and selectivity.

This application note provides a detailed protocol for the X-ray crystallography of GAC in complex with an allosteric inhibitor. While specific crystallographic data for this compound is not publicly available, we will use the well-characterized and clinically relevant inhibitor CB-839 (Telaglenastat) as a representative example to illustrate the process. CB-839 is a potent GAC inhibitor that belongs to the same BPTES class.[4][5]

Signaling Pathway of GAC in Cancer Metabolism

GAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine Glutamine Glutamine_in Glutamine Glutamine->Glutamine_in Transporter GAC GAC Glutamine_in->GAC Glutamate Glutamate GAC->Glutamate Hydrolysis alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (e.g., Nucleotides, Lipids) TCA_Cycle->Biosynthesis Glutaminase_C_IN_2 This compound (or CB-839) Glutaminase_C_IN_2->GAC Allosteric Inhibition

Caption: Signaling pathway of GAC in cancer cell metabolism and its inhibition.

Experimental Workflow

GAC_Crystallography_Workflow Start Start GAC_Expression GAC Protein Expression in E. coli Start->GAC_Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) GAC_Expression->Purification Complex_Formation Formation of GAC-Inhibitor Complex (e.g., with CB-839) Purification->Complex_Formation Crystallization Crystallization (Hanging-Drop Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination Analysis Structural Analysis of Inhibitor Binding Structure_Determination->Analysis End End Analysis->End

Caption: Experimental workflow for GAC-inhibitor complex crystallography.

Quantitative Data

As a representative example, the following tables summarize the data collection and refinement statistics for the crystal structure of human GAC in complex with the allosteric inhibitor CB-839 (PDB ID: 5HL1) and BPTES (PDB ID: 3UO9).[5]

Table 1: Data Collection Statistics
ParameterGAC with CB-839 (5HL1)GAC with BPTES (3UO9)
Data collection
Space groupP 21 21 21P 21 21 21
Cell dimensions
a, b, c (Å)99.26, 138.81, 179.4899.3, 138.8, 179.5
α, β, γ (°)90, 90, 9090, 90, 90
Resolution (Å)50.0 - 2.4230.0 - 2.30
Rmerge-0.08 (0.45)
I / σI-13.7 (3.0)
Completeness (%)-99.9 (99.8)
Redundancy-4.1 (4.1)

Values in parentheses are for the highest-resolution shell.

Table 2: Refinement Statistics
ParameterGAC with CB-839 (5HL1)GAC with BPTES (3UO9)
Refinement
Resolution (Å)2.422.30
No. reflections-68,348
Rwork / Rfree0.195 / 0.2500.195 / 0.249
R.m.s. deviations
Bond lengths (Å)-0.008
Bond angles (°)-1.1

Experimental Protocols

GAC Protein Expression and Purification

This protocol describes the expression of human GAC in E. coli and its subsequent purification.

Materials:

  • pET-based expression vector containing the human GAC gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Size-exclusion chromatography (SEC) buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity resin

  • SEC column (e.g., Superdex 200)

Protocol:

  • Transform the GAC expression vector into E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C.

  • Use the overnight culture to inoculate 1 L of LB medium with kanamycin and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.

  • Elute the GAC protein with elution buffer.

  • Concentrate the eluted protein and further purify it by size-exclusion chromatography using the SEC buffer.

  • Pool the fractions containing pure GAC, concentrate to 10-15 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.

Crystallization of the GAC-Inhibitor Complex

This protocol outlines the crystallization of the GAC-inhibitor complex using the hanging-drop vapor diffusion method.[6]

Materials:

  • Purified GAC protein (10-15 mg/mL)

  • This compound or CB-839 (dissolved in DMSO to 10 mM)

  • Crystallization buffer (e.g., 0.1 M MES pH 6.5, 12% PEG 8000, 0.2 M (NH₄)₂SO₄)

  • 24-well crystallization plates

  • Siliconized glass cover slips

Protocol:

  • Incubate the purified GAC protein with a 2-fold molar excess of the inhibitor (e.g., CB-839) on ice for 1 hour to allow for complex formation.

  • Set up hanging drops by mixing 1 µL of the GAC-inhibitor complex with 1 µL of the crystallization buffer on a cover slip.

  • Invert the cover slip and seal it over a well containing 500 µL of the crystallization buffer.

  • Incubate the crystallization plates at 20°C and monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Processing

This protocol provides a general overview of X-ray diffraction data collection and processing.

Materials:

  • Cryoprotectant solution (crystallization buffer supplemented with 20-25% glycerol)

  • Cryo-loops

  • Synchrotron beamline access

Protocol:

  • Carefully harvest the crystals from the drops using a cryo-loop.

  • Briefly soak the crystals in the cryoprotectant solution to prevent ice formation during flash-cooling.

  • Flash-cool the crystals in liquid nitrogen.

  • Mount the frozen crystal on the goniometer at the synchrotron beamline.

  • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[6]

  • Process the diffraction data using software such as XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.[6]

  • Solve the structure by molecular replacement using a known GAC structure (e.g., PDB ID: 3SS3) as a search model.[7]

  • Refine the model against the experimental data using software such as PHENIX or Refmac5, including the inhibitor molecule in the final stages of refinement.[7]

  • Validate the final structure using tools like MolProbity.

Conclusion

This application note provides a comprehensive guide for the X-ray crystallographic study of Glutaminase C in complex with allosteric inhibitors like this compound. By following these protocols, researchers can obtain high-resolution structural information that is invaluable for understanding the molecular basis of GAC inhibition and for advancing structure-based drug discovery efforts targeting cancer metabolism. The provided data for the GAC-CB-839 complex serves as a useful benchmark for what can be expected from such studies.

References

Application Note: Metabolomics Analysis of Glutaminase C (GAC) Inhibition by C-IN-2 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2][3] A key feature of this altered metabolism is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction."[4] Glutaminase C (GAC), a mitochondrial enzyme, plays a pivotal role in this process by catalyzing the hydrolysis of glutamine to glutamate.[1][4][5] This reaction is a critical anaplerotic entry point for glutamine-derived carbon into the tricarboxylic acid (TCA) cycle, providing energy and biosynthetic precursors essential for tumor growth.[1][2][5]

The overexpression of GAC is a hallmark of many aggressive cancers, making it a compelling therapeutic target.[4][5] Small molecule inhibitors of GAC, such as C-IN-2, represent a promising class of anti-cancer agents. C-IN-2 is an allosteric inhibitor that binds to the GAC tetramer, locking it in an inactive conformation.[4][5] By blocking GAC activity, C-IN-2 is expected to disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[6]

This application note provides a detailed protocol for the metabolomics analysis of cancer cells treated with the GAC inhibitor C-IN-2. We describe a liquid chromatography-mass spectrometry (LC-MS) based workflow to identify and quantify metabolic changes induced by C-IN-2, offering insights into its mechanism of action and therapeutic potential.

Principle of the Assay

This protocol employs an untargeted LC-MS-based metabolomics approach to obtain a comprehensive snapshot of the metabolic state of cancer cells following treatment with C-IN-2. The workflow involves the culture of a relevant cancer cell line, treatment with C-IN-2, rapid quenching of metabolic activity, and efficient extraction of intracellular metabolites. The extracted metabolites are then analyzed by high-resolution LC-MS to detect and quantify a wide range of small molecules.[7] By comparing the metabolic profiles of C-IN-2-treated cells with vehicle-treated controls, we can identify statistically significant alterations in metabolite levels, revealing the downstream consequences of GAC inhibition.

Signaling Pathway and Experimental Workflow

Glutaminolysis Pathway and C-IN-2 Inhibition

The following diagram illustrates the central role of Glutaminase C in cancer cell metabolism and the point of inhibition by C-IN-2.

GAC_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito GAC Glutaminase C (GAC) Glutamine_mito->GAC Glutamate Glutamate GAC->Glutamate Hydrolysis CIN2 C-IN-2 CIN2->GAC Inhibition aKG α-Ketoglutarate Glutamate->aKG GDH/Transaminases Biosynthesis Biosynthesis (e.g., GSH, Nucleotides) Glutamate->Biosynthesis TCA TCA Cycle aKG->TCA

Caption: Glutaminase C (GAC) pathway and C-IN-2 inhibition.

Metabolomics Experimental Workflow

The diagram below outlines the major steps in the metabolomics analysis of C-IN-2 treated cells.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., Glioblastoma cell line) Treatment 2. Treatment (Vehicle vs. C-IN-2) CellCulture->Treatment Quenching 3. Quenching (Liquid Nitrogen) Treatment->Quenching Extraction 4. Metabolite Extraction (Cold 80% Methanol) Quenching->Extraction LCMS 5. LC-MS Analysis (Q-TOF MS) Extraction->LCMS DataProcessing 6. Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Stats 7. Statistical Analysis (PCA, OPLS-DA) DataProcessing->Stats Identification 8. Metabolite Identification (Database Matching) Stats->Identification

Caption: Experimental workflow for metabolomics analysis.

Detailed Experimental Protocols

Cell Culture and C-IN-2 Treatment

This protocol is optimized for adherent cells grown in a 6-well plate format.

  • Cell Seeding: Plate a cancer cell line known to express GAC (e.g., T98G glioblastoma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8] Prepare a minimum of 3-5 biological replicates per condition.

  • Incubation: Culture cells overnight in a standard cell culture incubator (37°C, 5% CO₂).

  • Treatment: Prepare a stock solution of C-IN-2 in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM). For the vehicle control group, prepare medium with an equivalent concentration of the solvent.

  • Drug Exposure: Aspirate the old medium from the cells and replace it with the C-IN-2 containing medium or the vehicle control medium.

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).

Metabolite Extraction

This procedure is designed to rapidly halt enzymatic activity and efficiently extract a broad range of metabolites.[8][9][10]

  • Preparation: Pre-cool 80% methanol (LC-MS grade) to -80°C. Prepare a container with dry ice.

  • Medium Removal: Remove the plates from the incubator. Quickly aspirate the culture medium.

  • Washing: Immediately wash the cell monolayer with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove residual medium. Aspirate the PBS completely. This step should be performed as quickly as possible.

  • Quenching: Place the 6-well plate directly on the dry ice to rapidly quench metabolism.[8]

  • Extraction: Add 1 mL of pre-cooled -80°C 80% methanol to each well.

  • Incubation: Incubate the plates at -80°C for 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Cell Lysis and Collection: Scrape the cells from the plate surface using a cell scraper. Transfer the entire methanol-cell lysate mixture into a pre-chilled 1.5 mL microcentrifuge tube.[9]

  • Centrifugation: Centrifuge the tubes at maximum speed (>13,000 rpm) at 4°C for 15 minutes to pellet cell debris and precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS analysis.

LC-MS Based Metabolomics Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, coupled to a liquid chromatography system (e.g., UPLC).[7][11]

  • Chromatographic Separation: Separate metabolites using a reverse-phase column (e.g., C18) with a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the coverage of the metabolome.[7] Set the mass scan range from m/z 50 to 1000.

  • Data Acquisition: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS/MS spectra for metabolite identification.

  • Quality Control: Inject a pooled quality control (QC) sample (a mixture of all experimental samples) periodically throughout the analytical run to monitor system stability.

Data Analysis
  • Data Preprocessing: Use a suitable software platform (e.g., XCMS, MetaboAnalyst) for raw data processing, including peak picking, retention time correction, and peak alignment.[12]

  • Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify features that differ significantly between the C-IN-2 treated and vehicle control groups.[11]

  • Metabolite Identification: Identify significant metabolic features by matching their accurate mass and MS/MS fragmentation patterns against metabolomics databases (e.g., METLIN, HMDB).

Expected Results and Data Presentation

Treatment of cancer cells with a GAC inhibitor like C-IN-2 is expected to cause significant and predictable alterations in the levels of key metabolites involved in glutaminolysis and central carbon metabolism.[13] The following tables summarize the anticipated quantitative changes.

Table 1: Key Metabolites Affected by Glutaminase C Inhibition

MetaboliteExpected Change with C-IN-2Metabolic PathwayRationale for Change
Glutamine ↑↑ (Significant Increase)GlutaminolysisDirect substrate of GAC; accumulates due to enzyme inhibition.[13]
Glutamate ↓↓ (Significant Decrease)Glutaminolysis / TCA CycleDirect product of GAC; production is blocked.[6][13]
α-Ketoglutarate ↓↓ (Significant Decrease)TCA CycleDerived from glutamate; influx into the TCA cycle is reduced.[6][13]
Aspartate ↓ (Decrease)Amino Acid MetabolismOften synthesized from TCA cycle intermediates; levels decrease as the TCA cycle is depleted.[13]
Citrate / Isocitrate ↓ (Decrease)TCA CycleDownstream of α-ketoglutarate; levels are reduced due to decreased anaplerotic input.[13]
Malate ↓ (Decrease)TCA CycleDownstream of α-ketoglutarate; levels are reduced due to decreased anaplerotic input.
Glutathione (GSH) ↓ (Decrease)Redox HomeostasisGlutamate is a precursor for GSH synthesis; its depletion leads to reduced GSH levels.[5][6]

Table 2: Example of Relative Metabolite Abundance Data

Data presented as normalized peak area (mean ± SD, n=5). Fold change is calculated as (C-IN-2 / Vehicle). p-value from Student's t-test.

MetaboliteVehicle ControlC-IN-2 TreatedFold Changep-value
Glutamine1.00 ± 0.153.50 ± 0.453.50< 0.001
Glutamate1.00 ± 0.120.25 ± 0.080.25< 0.001
α-Ketoglutarate1.00 ± 0.200.30 ± 0.100.30< 0.001
Aspartate1.00 ± 0.180.65 ± 0.150.65< 0.05
Citrate1.00 ± 0.220.70 ± 0.180.70< 0.05
Glutathione (GSH)1.00 ± 0.140.55 ± 0.110.55< 0.01

Conclusion

The protocols and workflows described in this application note provide a robust framework for investigating the metabolic effects of the Glutaminase C inhibitor C-IN-2. By applying this LC-MS-based metabolomics approach, researchers can gain valuable insights into the on-target effects of GAC inhibition, confirm the drug's mechanism of action, and discover potential biomarkers of response or resistance. This detailed metabolic characterization is crucial for the preclinical and clinical development of novel cancer therapeutics targeting glutamine metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Glutaminase C-IN-2 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Glutaminase C (GAC) inhibitor, Glutaminase C-IN-2, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1] It has an IC50 of 10.64 nM.[1][2] By inhibiting GAC, this compound blocks the conversion of glutamine to glutamate, a crucial step in the metabolic pathway known as glutaminolysis.[3][4][5] This disruption of glutamine metabolism can lead to increased reactive oxygen species (ROS) and exhibits anticancer effects.[1] GAC is often overexpressed in various cancer cells, which become dependent on glutamine for survival and proliferation, a phenomenon sometimes referred to as "glutamine addiction".[3][5]

Q2: What are the known solubility properties of this compound?

Currently, there is limited publicly available data specifically detailing the solubility of this compound in various solvents. However, based on the behavior of similar small molecule inhibitors, it is anticipated to have low aqueous solubility. For a related compound, Glutaminase C-IN-1, it is reported to be insoluble in water and ethanol, but soluble in DMSO.[6]

Q3: How can I improve the solubility of this compound for my in vivo experiments?

Improving the solubility of poorly water-soluble compounds like this compound is a common challenge in preclinical in vivo studies. Several formulation strategies can be employed to enhance its bioavailability. These can be broadly categorized as chemical and physical approaches.

Q4: What are some common formulation strategies for poorly soluble inhibitors like this compound?

Researchers have successfully used various strategies to formulate poorly soluble drugs for in vivo administration. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems. For another GAC inhibitor, CB-839 (Telaglenastat), a formulation of 25% (w/v) hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate at pH 2 has been used for oral gavage in mouse xenograft models. For a similar compound, Glutaminase C-IN-1, a homogeneous suspension in carboxymethyl cellulose sodium (CMC-Na) has been used for oral administration, and a clear solution of 5% DMSO in corn oil has been used for injection.[6]

Troubleshooting Guide

This guide addresses common issues that may arise when preparing and administering this compound for in vivo studies.

Problem Potential Cause Suggested Solution
Precipitation of this compound in the formulation vehicle. The compound has low solubility in the chosen vehicle.1. Optimize Co-solvent Percentage: If using a co-solvent system (e.g., DMSO, PEG400), try incrementally increasing the percentage of the co-solvent. Be mindful of potential toxicity at higher concentrations. 2. Incorporate Surfactants: Add a biocompatible surfactant such as Tween 80 or Cremophor EL to improve wetting and prevent precipitation. Start with a low concentration (e.g., 0.5-2% v/v) and optimize. 3. Utilize Cyclodextrins: Employ cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes and enhance aqueous solubility. 4. Consider a Lipid-Based Formulation: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be effective.
Inconsistent or low drug exposure in pharmacokinetic (PK) studies. Poor absorption from the administration site due to low solubility or rapid metabolism.1. Particle Size Reduction: If administering as a suspension, reducing the particle size through techniques like micronization can increase the surface area and improve dissolution rate. 2. pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly impact solubility. 3. Route of Administration: If oral bioavailability is poor, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection, if appropriate for the study design. For IV administration, a clear, soluble formulation is essential.
Observed toxicity or adverse effects in animal models. The formulation vehicle may be causing toxicity, or the dose of this compound is too high.1. Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model. 2. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific model. 3. Refine Formulation: Minimize the concentration of potentially toxic excipients like DMSO or surfactants.

Experimental Protocols

Below are detailed methodologies for key experiments related to the in vivo use of GAC inhibitors.

Protocol 1: Preparation of an Oral Formulation using Cyclodextrin

This protocol is adapted from formulations used for other GAC inhibitors like CB-839.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Citrate buffer (10 mmol/L, pH 2)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator

  • pH meter

Procedure:

  • Prepare the 10 mmol/L citrate buffer and adjust the pH to 2.0.

  • Weigh the required amount of HP-β-CD to make a 25% (w/v) solution in the citrate buffer.

  • Slowly add the HP-β-CD to the citrate buffer while vortexing to aid dissolution. Gentle heating may be applied if necessary.

  • Once the HP-β-CD is fully dissolved, weigh the required amount of this compound.

  • Gradually add the this compound powder to the HP-β-CD solution while continuously vortexing.

  • Sonicate the mixture for 15-30 minutes to ensure complete dissolution and complexation.

  • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter.

  • Confirm the final pH of the formulation.

  • Store the formulation at 4°C and use within a validated stability period.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general workflow for assessing the anti-tumor efficacy of this compound.

Materials:

  • Tumor cells of interest

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel (optional)

  • Calipers

  • Prepared this compound formulation

  • Vehicle control

  • Standard animal handling and dosing equipment

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of saline or media, with or without Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound).

  • Dosing: Administer the this compound formulation and vehicle control according to the planned schedule, dose, and route of administration (e.g., oral gavage daily).

  • Monitoring: Continue to monitor tumor growth and the general health of the animals (body weight, behavior) throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

  • Data Analysis: Analyze the tumor growth data to determine the efficacy of this compound.

Visualizations

Glutaminase C Signaling Pathway

GAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Transporter GAC Glutaminase C (GAC) Glutamine_mit->GAC Glutamate Glutamate GAC->Glutamate Hydrolysis ROS Increased ROS GAC->ROS Metabolic Shift leads to aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Glutaminase_C_IN_2 This compound Glutaminase_C_IN_2->GAC Inhibits Solubility_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Strategy Selection Start->Formulation CoSolvent Co-solvent System (e.g., DMSO, PEG400) Formulation->CoSolvent Surfactant Surfactant Addition (e.g., Tween 80) Formulation->Surfactant Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Formulation->Cyclodextrin Lipid Lipid-Based Formulation (e.g., SEDDS) Formulation->Lipid Evaluation In Vitro & In Vivo Evaluation CoSolvent->Evaluation Surfactant->Evaluation Cyclodextrin->Evaluation Lipid->Evaluation Precipitation Precipitation Observed? Evaluation->Precipitation LowExposure Low Bioavailability? Evaluation->LowExposure Toxicity Toxicity Observed? Evaluation->Toxicity Optimize Optimize Formulation Precipitation->Optimize Yes Success Successful Formulation for In Vivo Studies Precipitation->Success No LowExposure->Optimize Yes LowExposure->Success No Toxicity->Optimize Yes Toxicity->Success No Optimize->Formulation

References

Technical Support Center: Overcoming Off-target Effects of Glutaminase C-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and overcome potential off-target effects of the Glutaminase C (GAC) inhibitor, C-IN-2.

Introduction to Glutaminase C-IN-2

This compound is a potent allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer metabolism.[1][2] With an IC50 of 10.64 nM, it effectively blocks the conversion of glutamine to glutamate, a crucial step for the tricarboxylic acid (TCA) cycle in rapidly proliferating cells.[1][2] By inhibiting GAC, C-IN-2 aims to disrupt cancer cell metabolism and induce anticancer effects through mechanisms such as increased reactive oxygen species (ROS).[1][2] As with any small molecule inhibitor, understanding and mitigating potential off-target effects is critical for accurate experimental interpretation and therapeutic development.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound show a phenotype that is inconsistent with GAC inhibition. What could be the cause?

A1: This could be due to off-target effects of C-IN-2. While potent against GAC, small molecules can sometimes interact with other proteins in the cell, leading to unexpected biological responses. It is also possible that the observed phenotype is a downstream consequence of GAC inhibition that is not yet fully characterized in your specific cell model. We recommend performing experiments to verify GAC inhibition and to identify potential off-target interactions.

Q2: How can I confirm that this compound is engaging with GAC in my cellular model?

A2: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a protein in the presence of a ligand. If C-IN-2 binds to GAC in cells, it will increase the thermal stability of the GAC protein. A detailed protocol for CETSA is provided in the Troubleshooting Guides section.

Q3: What are the known signaling pathways regulated by Glutaminase C?

A3: GAC is a critical node in cellular metabolism and is influenced by and affects several key signaling pathways. The proto-oncogene c-Myc is a known upregulator of GAC expression.[3][4] GAC-mediated glutaminolysis provides metabolites that can influence the mTORC1 signaling pathway.[3][4] The Raf-MEK-ERK pathway has also been implicated in regulating GAC activity.[5] Understanding these pathways can help in designing experiments to dissect on-target versus off-target effects.

Q4: Are there commercially available inactive control molecules for this compound?

A4: At present, a specifically designed inactive control for C-IN-2 is not widely available. In the absence of a dedicated negative control, researchers can consider using a structurally related but less active analog, if available from the same chemical series. Alternatively, comparing the effects of C-IN-2 to other GAC inhibitors with different chemical scaffolds, such as BPTES or CB-839, can provide insights into whether the observed phenotype is specific to GAC inhibition or potentially a scaffold-specific off-target effect.[6]

Q5: What are some general strategies to minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of C-IN-2 as determined by a dose-response curve in your specific assay.

  • Validate your findings using a secondary, structurally distinct GAC inhibitor.

  • Employ genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockout of the GLS gene (which encodes GAC), to confirm that the observed phenotype is dependent on the target.

  • Perform rescue experiments by adding downstream metabolites of the GAC-catalyzed reaction, such as glutamate or α-ketoglutarate, to see if they can reverse the effects of C-IN-2.[7]

Troubleshooting Guides

This section provides detailed methodologies for key experiments to identify and validate potential off-target effects of this compound.

Guide 1: Verifying Target Engagement using Cellular Thermal Shift Assay (CETSA)

This guide will help you confirm that C-IN-2 is binding to GAC in your cells.

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.

Data Presentation:

Parameter Description
Temperature Range Typically 37°C to 65°C
C-IN-2 Concentration A concentration at which a cellular effect is observed (e.g., 10x IC50)
Readout Western blot for endogenous GAC or luminescence for tagged GAC
Expected Outcome A rightward shift in the melting curve of GAC in the presence of C-IN-2

Experimental Protocol:

  • Cell Treatment:

    • Culture your cells of interest to 80-90% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a predetermined time (e.g., 1 hour).

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 62°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis:

    • Analyze the amount of soluble GAC in each sample by Western blotting using a GAC-specific antibody.

    • Quantify the band intensities and plot the percentage of soluble GAC as a function of temperature for both vehicle and C-IN-2 treated samples.

Experimental Workflow for CETSA:

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells treatment Treat with C-IN-2 or Vehicle cell_culture->treatment harvest Harvest Cells treatment->harvest heat Heat at Temperature Gradient harvest->heat lysis Cell Lysis heat->lysis centrifugation Centrifuge to Separate Soluble Fraction lysis->centrifugation western_blot Western Blot for GAC centrifugation->western_blot data_analysis Plot Melting Curve western_blot->data_analysis APMS_Workflow cluster_prep Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis immobilize Immobilize C-IN-2 on Beads (Bait) incubate Incubate Bait with Lysate immobilize->incubate prepare_lysate Prepare Native Cell Lysate prepare_lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute digest Protein Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms database_search Protein Identification lcms->database_search compare Compare C-IN-2 vs. Control Pulldowns database_search->compare identify Identify Specific Interactors compare->identify Off_Target_Validation phenotype Unexpected Phenotype with C-IN-2 apms AP-MS Identifies Potential Off-Targets phenotype->apms kinase_hit Kinase X Identified apms->kinase_hit non_kinase_hit Non-Kinase Protein Y Identified apms->non_kinase_hit kinase_profiling Kinase Profiling (e.g., KINOMEscan) kinase_hit->kinase_profiling validate_non_kinase Validate Protein Y Interaction (e.g., IP-WB) non_kinase_hit->validate_non_kinase validate_kinase Validate Kinase X Interaction (e.g., CETSA) kinase_profiling->validate_kinase siRNA_knockdown siRNA/CRISPR Knockdown of Off-Target validate_kinase->siRNA_knockdown validate_non_kinase->siRNA_knockdown phenotype_recapitulated Phenotype Recapitulated? siRNA_knockdown->phenotype_recapitulated GAC_Signaling Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Substrate Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA GAC->Glutamate Catalyzes ROS ROS Production GAC->ROS Inhibition leads to mTORC1 mTORC1 Signaling TCA->mTORC1 Influences cMyc c-Myc cMyc->GAC Upregulates CIN2 This compound CIN2->GAC Inhibits

References

Technical Support Center: Troubleshooting Glutaminase C-IN-2 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glutaminase C-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific allosteric inhibitor of the enzyme Glutaminase C (GAC).[1][2] GAC is a key enzyme in cancer cell metabolism, responsible for converting glutamine to glutamate, a crucial step in the tricarboxylic acid (TCA) cycle and other biosynthetic pathways.[3] By binding to an allosteric site, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity. Its reported IC50 value is 10.64 nM.[1]

Q2: I am observing precipitation when I add this compound to my aqueous assay buffer. Why is this happening?

This is a common issue and is most likely due to the low aqueous solubility of this compound. Like many small molecule inhibitors, particularly those with a thiadiazole core, this compound is hydrophobic.[4][5][6] While it is soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into an aqueous buffer, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO. Based on data for structurally similar compounds, it is expected to have good solubility in DMSO.[7][8][9]

Q4: How should I store the this compound stock solution?

Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution in DMSO should be stable for an extended period. For aqueous solutions, it is not recommended to store them for more than one day.[9]

Troubleshooting Guide: Instability and Precipitation

This section provides a step-by-step guide to troubleshoot and mitigate the instability and precipitation of this compound in your experiments.

Issue: Precipitate forms immediately upon adding the DMSO stock of this compound to the aqueous assay buffer.

Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to keep the compound dissolved.

Solutions:

  • Decrease the final concentration of this compound: If your experimental design allows, try using a lower final concentration of the inhibitor.

  • Increase the percentage of DMSO in the final assay buffer: Most enzyme assays can tolerate a final DMSO concentration of 0.5-1% without significant loss of enzyme activity. However, this should be validated for your specific assay.

  • Use a solubilizing agent: Consider including a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01-0.05%), in your assay buffer to improve the solubility of the inhibitor.

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to avoid rapid precipitation.

Issue: The solution is initially clear but becomes cloudy or shows precipitate over time.

Cause: The compound is slowly precipitating out of the solution, indicating that it is in a supersaturated and unstable state. This can be influenced by temperature, pH, and interactions with other components in the assay buffer.

Solutions:

  • Pre-warm the assay buffer: Warming the buffer to the experimental temperature (e.g., 37°C) before adding the inhibitor may help to increase its solubility.

  • pH optimization: While the optimal pH for GAC activity is important, slight adjustments to the buffer pH (if permissible for the assay) might improve compound stability.

  • Check for interactions with buffer components: High concentrations of salts or other additives in your buffer could potentially decrease the solubility of the inhibitor. If possible, try to simplify the buffer composition.

Issue: Inconsistent experimental results or lower than expected inhibitory activity.

Cause: This can be a direct consequence of the inhibitor precipitating out of solution. The actual concentration of the soluble, active inhibitor is lower than the calculated concentration, leading to variability and reduced potency.

Solutions:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before starting your experiment. Centrifuging the final diluted solution and checking for a pellet can also be a useful check.

  • Solubility and Stability Testing: Perform a simple experiment to determine the approximate solubility of this compound in your specific assay buffer (see Experimental Protocols section).

  • Use of Positive Controls: Include a known soluble GAC inhibitor as a positive control in your experiments to ensure that the assay itself is performing as expected.

Data Presentation: Solubility of Structurally Similar GAC Inhibitors
CompoundSolventSolubilityReference
Glutaminase C-IN-1 DMSO48 mg/mL (100.96 mM)[7][8]
WaterInsoluble[7][8]
EthanolInsoluble[7][8]
CB-839 DMSO~20 mg/mL[9]
Dimethyl formamide~10 mg/mL[9]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the required amount of powdered this compound in a clean microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Solubility of this compound in Aqueous Buffer
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your final aqueous assay buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 30 minutes).

  • Visual Inspection: Visually inspect each dilution for any signs of cloudiness or precipitation.

  • (Optional) Spectrophotometric Analysis: Measure the absorbance of the solutions at a wavelength where the compound absorbs (if known) or at a wavelength in the visible range (e.g., 600 nm) to quantify turbidity.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes.

  • Analyze Supernatant: Carefully remove the supernatant and measure the concentration of the inhibitor using a suitable analytical method (e.g., HPLC-UV) to determine the amount that remains in solution.

Visualizations

Signaling Pathway of Glutaminase C in Cancer Metabolism

GAC_Pathway Glutaminase C (GAC) Signaling Pathway in Cancer Metabolism Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Substrate Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Anaplerosis Biosynthesis Biosynthesis (e.g., Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis Precursors GAC->Glutamate Catalysis GAC_IN_2 This compound GAC_IN_2->GAC Allosteric Inhibition

Caption: Glutaminase C (GAC) converts glutamine to glutamate, fueling the TCA cycle.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Troubleshooting Workflow for GAC-IN-2 Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower final concentration of GAC-IN-2 check_concentration->lower_concentration Yes check_dmso Is the final DMSO % too low? check_concentration->check_dmso No solution_clear Solution is clear lower_concentration->solution_clear increase_dmso Increase final DMSO % (validate with enzyme) check_dmso->increase_dmso Yes add_surfactant Add a solubilizing agent (e.g., Tween-20) check_dmso->add_surfactant No increase_dmso->solution_clear perform_solubility_test Perform solubility test in assay buffer add_surfactant->perform_solubility_test perform_solubility_test->solution_clear issue_persists Issue Persists perform_solubility_test->issue_persists

Caption: A logical workflow for addressing GAC-IN-2 precipitation issues.

Logical Relationship of Factors Affecting Stability

Stability_Factors Factors Influencing GAC-IN-2 Solution Stability Stability Solution Stability Solubility Aqueous Solubility Solubility->Stability Concentration Inhibitor Concentration Concentration->Solubility Solvent Co-solvent (DMSO) % Solvent->Solubility Additives Buffer Additives (Salts, Surfactants) Additives->Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility

Caption: Key factors that influence the stability of GAC-IN-2 in solution.

References

Technical Support Center: Overcoming Poor Bioavailability of Glutaminase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of glutaminase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of many glutaminase inhibitors?

A1: The poor bioavailability of glutaminase inhibitors often stems from several physicochemical and biological factors:

  • Low Aqueous Solubility: Many potent glutaminase inhibitors are highly lipophilic molecules with poor solubility in aqueous solutions, which limits their dissolution in the gastrointestinal (GI) tract.[1][2][3] This is a common challenge for many orally administered drugs.[4][5]

  • Poor Permeability: The chemical structure of some inhibitors may hinder their ability to effectively permeate the intestinal membrane and enter systemic circulation.[5][6]

  • First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.[7][8]

  • Efflux by Transporters: Inhibitors may be substrates for efflux transporters, such as P-glycoprotein, which actively pump the drug out of intestinal cells back into the GI lumen.[9]

Q2: What initial steps can I take to assess the bioavailability of my glutaminase inhibitor?

A2: A tiered approach combining in vitro and in vivo models is recommended:

  • In Vitro Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK monolayers, or artificial membrane assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), to predict intestinal permeability.[10][11]

  • In Vitro Metabolic Stability: Assess the stability of your inhibitor in liver microsomes or hepatocytes to estimate its susceptibility to first-pass metabolism.[12]

  • In Vivo Pharmacokinetic (PK) Studies: Administer the compound to animal models (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes to determine key PK parameters and calculate absolute oral bioavailability.[12][13][14]

Q3: How can I improve the solubility of my glutaminase inhibitor?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble glutaminase inhibitors:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[1][3][4]

  • Solid Dispersions: Dispersing the inhibitor in a hydrophilic polymer matrix can improve its wettability and dissolution.[1][2][3] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the GI tract, enhancing solubilization and absorption.[1][4][9]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with lipophilic drugs, increasing their aqueous solubility.[1][2][4]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in In Vivo Studies
Possible Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate. Review in vitro solubility data. If solubility is low, consider formulation strategies such as nanoparticle engineering, solid dispersions, or lipid-based formulations to improve dissolution.[1][3]
Low intestinal permeability. Analyze data from in vitro permeability assays (e.g., Caco-2). If permeability is the limiting factor, consider a prodrug approach to mask polar functional groups and increase lipophilicity.[6][15][16]
High first-pass metabolism. Examine in vitro metabolic stability data. If the compound is rapidly metabolized, a prodrug strategy could be employed to protect the metabolically labile sites.[15][16] Alternatively, co-administration with an inhibitor of the metabolizing enzymes could be explored in preclinical models.
Efflux by intestinal transporters. Conduct in vitro transporter assays to determine if the inhibitor is a substrate for efflux pumps like P-glycoprotein. If so, formulation strategies that increase intracellular concentration or the use of P-gp inhibitors could be investigated.[9]
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Cause Troubleshooting Steps
Inconsistent formulation performance. Ensure the formulation is robust and reproducible. For suspensions, check for particle aggregation. For solutions, confirm the drug remains solubilized upon administration.[17][18]
Food effects. The presence of food in the GI tract can significantly alter drug absorption.[19] Conduct PK studies in both fasted and fed states to assess the impact of food.
Animal-to-animal variability. Ensure consistent experimental procedures, including dosing technique and sampling times. Increase the number of animals per group to improve statistical power.[13]
Enterohepatic recirculation. The drug may be excreted in the bile and reabsorbed in the intestine, leading to secondary peaks in the plasma concentration-time profile. Analyze bile and feces for the presence of the drug and its metabolites.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Nanoparticle Formulation Increases surface area for faster dissolution.[1][3] Can be engineered for targeted delivery.[20]Significant improvement in dissolution rate and bioavailability.[20][21]Manufacturing can be complex and costly. Potential for particle aggregation.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[1][2][3]Enhanced wettability and dissolution.[2]Potential for recrystallization of the amorphous drug during storage, leading to decreased solubility.[2]
Lipid-Based Formulations (e.g., SEDDS) Forms a microemulsion in the GI tract, increasing drug solubilization.[1][9]Can enhance lymphatic transport, bypassing first-pass metabolism.[4]Higher potential for drug degradation in lipidic excipients.
Prodrug Approach Covalent modification of the drug to improve physicochemical properties (e.g., solubility, permeability).[6][15][16]Can overcome multiple barriers (solubility, permeability, metabolism).[6][15]Requires careful design to ensure efficient in vivo conversion to the active drug.[6][16]

Experimental Protocols

Protocol 1: Preparation of Glutaminase Inhibitor-Loaded Nanoparticles using Solvent Evaporation
  • Dissolution: Dissolve the glutaminase inhibitor and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or acetone).

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a stable powder.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading efficiency, and in vitro drug release profile.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the glutaminase inhibitor solution (in transport buffer) to the apical (upper) chamber.

    • At predetermined time points, collect samples from the basolateral (lower) chamber.

    • Analyze the concentration of the inhibitor in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Study (Basolateral to Apical):

    • Perform the experiment in the reverse direction to assess active efflux.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B-A) / Papp (A-B) ratio greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine SLC1A5 SLC1A5/ASCT2 Glutamine_ext->SLC1A5 Transport Glutamine_int Glutamine SLC1A5->Glutamine_int GLS1 Glutaminase 1 (GLS1) Glutamine_int->GLS1 Hydrolysis mTORC1 mTORC1 Glutamine_int->mTORC1 Activation Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Redox Redox Homeostasis (GSH Production) Glutamate->Redox GLS1->Glutamate TCA_Cycle TCA Cycle aKG->TCA_Cycle Anaplerosis Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis cMyc c-Myc mTORC1->cMyc Activation cMyc->GLS1 Upregulation Glutaminase_Inhibitor Glutaminase Inhibitor (e.g., CB-839) Glutaminase_Inhibitor->GLS1

Caption: Glutaminase signaling pathway in cancer and the point of intervention for inhibitors.

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility (Biorelevant Media) permeability Permeability Assay (e.g., Caco-2, PAMPA) solubility->permeability metabolism Metabolic Stability (Liver Microsomes) permeability->metabolism formulation_strategy Select Formulation Strategy (Nanoparticles, Prodrug, etc.) metabolism->formulation_strategy pk_study Pharmacokinetic Study (Rodent Model) formulation_strategy->pk_study bioavailability Calculate Oral Bioavailability pk_study->bioavailability bioavailability->formulation_strategy Iterative Optimization

Caption: A streamlined workflow for addressing the poor bioavailability of glutaminase inhibitors.

References

dealing with batch-to-batch variability of Glutaminase C-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glutaminase C-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during experimentation, with a focus on addressing potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in the metabolic pathway of glutaminolysis.[1] GAC catalyzes the conversion of glutamine to glutamate, a reaction that is often upregulated in cancer cells to support their growth and proliferation. This compound binds to an allosteric site on the GAC enzyme, which is a location distinct from the active site where glutamine binds.[2] This binding induces a conformational change in the enzyme, leading to a reduction in its catalytic activity.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage and handling conditions. While specific recommendations may vary slightly between suppliers, the following general guidelines should be followed.

ConditionRecommendation
Storage of solid compound Store as a powder at -20°C for long-term storage.
Storage of stock solutions Aliquot stock solutions into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Solvent for stock solutions DMSO is a commonly used solvent. Use fresh, anhydrous DMSO to prepare stock solutions.

Note: Always refer to the Certificate of Analysis provided by the supplier for batch-specific storage recommendations.

Q3: My IC50 value for this compound is different from the published value of 10.64 nM. What could be the reason?

Discrepancies in IC50 values can arise from several factors, including potential batch-to-batch variability of the inhibitor. Here are some common causes:

  • Compound Integrity: The purity and stability of the this compound batch can affect its potency. Improper storage or handling can lead to degradation.

  • Assay Conditions: Differences in experimental conditions such as enzyme concentration, substrate concentration, incubation time, and buffer composition can significantly impact the calculated IC50 value.

  • Cell Line Differences: If using a cell-based assay, variations in cell line characteristics, passage number, and metabolic state can influence the inhibitor's efficacy.

  • Solubility Issues: Poor solubility of the compound in the assay buffer can lead to an overestimation of the IC50.

Q4: How can I perform a quality control check on a new batch of this compound?

To ensure the quality and consistency of your results, it is advisable to perform a quality control check on each new batch of this compound. A recommended approach is to perform a dose-response experiment using a standardized in vitro glutaminase activity assay. Comparing the IC50 value of the new batch to a previously validated batch or the published value will help assess its potency.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results between experiments.

Potential Cause Troubleshooting Step
Batch-to-batch variability of this compound Perform a quality control check on the new batch by determining its IC50 in a standardized assay and compare it to previous batches.
Inconsistent preparation of stock solutions Prepare fresh stock solutions from the solid compound for each experiment. Ensure the compound is fully dissolved.
Variability in cell culture conditions Maintain consistent cell passage numbers, seeding densities, and media conditions.
Pipetting errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

Issue 2: Low or no inhibitory activity observed.

Potential Cause Troubleshooting Step
Degradation of this compound Ensure the compound has been stored correctly. Use a fresh aliquot of the stock solution. Consider purchasing a new batch if degradation is suspected.
Incorrect assay setup Verify the concentrations of all reagents, including the enzyme, substrate, and inhibitor. Confirm the correct incubation times and temperatures.
Sub-optimal inhibitor concentration Perform a dose-response experiment with a wider range of inhibitor concentrations.
Cell permeability issues (for cell-based assays) Confirm that the chosen cell line is sensitive to glutaminase inhibition. Consider using a positive control inhibitor known to be cell-permeable.

Issue 3: Poor solubility of this compound in aqueous buffer.

Potential Cause Troubleshooting Step
Precipitation of the compound Prepare a higher concentration stock solution in DMSO and dilute it further in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity or cell viability (typically <0.5%).
Use of inappropriate buffer Test different buffer systems to find one that improves the solubility of the compound without affecting enzyme activity.

Experimental Protocols

Protocol 1: In Vitro Glutaminase C (GAC) Activity Assay

This protocol is adapted from established methods to measure the activity of GAC and the inhibitory effect of this compound.[4][5][6] The assay is a two-step enzymatic reaction that measures the production of glutamate.

Materials:

  • Recombinant human Glutaminase C (GAC)

  • L-Glutamine

  • This compound

  • Assay Buffer: 65 mM Tris-acetate, pH 8.6, 0.2 mM EDTA

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (assay buffer with the same final concentration of DMSO).

  • Add 25 µL of GAC enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of L-glutamine solution (final concentration of 20 mM).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a suitable quenching agent or proceed immediately to the detection step.

  • To detect glutamate production, add a reaction mixture containing GDH and NAD+.

  • Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH and is proportional to the amount of glutamate produced.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cells that are dependent on glutamine metabolism.[7][8][9]

Materials:

  • Cancer cell line known to be sensitive to glutaminase inhibition (e.g., certain triple-negative breast cancer or ovarian cancer cell lines).

  • Complete cell culture medium.

  • This compound.

  • Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for measuring ATP levels).

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • At the end of the incubation period, add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.

Visualizations

GAC_Inhibition_Workflow cluster_issue Troubleshooting Inconsistent IC50 for this compound start Inconsistent IC50 with this compound check_batch New Batch of Inhibitor? start->check_batch qc_check Perform QC: Determine IC50 of new batch check_batch->qc_check Yes investigate_assay Investigate Assay Parameters check_batch->investigate_assay No compare_ic50 Compare IC50 to a reference standard qc_check->compare_ic50 ic50_ok IC50 within acceptable range? compare_ic50->ic50_ok ic50_ok->investigate_assay Yes ic50_bad IC50 significantly different ic50_ok->ic50_bad No check_solubility Check Compound Solubility investigate_assay->check_solubility review_protocol Review Protocol and Handling check_solubility->review_protocol contact_support Contact Technical Support ic50_bad->contact_support

A flowchart for troubleshooting inconsistent IC50 values.

Allosteric_Inhibition cluster_enzyme Mechanism of Allosteric Inhibition of Glutaminase C Enzyme Glutaminase C (GAC) Product Glutamate Enzyme->Product Catalyzes conversion to InactiveEnzyme Inactive GAC Enzyme->InactiveEnzyme Becomes ActiveSite Active Site AllostericSite Allosteric Site AllostericSite->ActiveSite Induces conformational change in Substrate Glutamine Substrate->ActiveSite Binds to Inhibitor This compound Inhibitor->AllostericSite Binds to

Allosteric inhibition of Glutaminase C by this compound.

Glutaminolysis_Pathway cluster_pathway Glutaminolysis Pathway and Inhibition Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA GAC->Glutamate Inhibitor This compound Inhibitor->GAC Inhibits

The glutaminolysis pathway and the point of inhibition by this compound.

References

minimizing cytotoxicity of Glutaminase C-IN-2 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Glutaminase C-IN-2

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation, with a core focus on minimizing cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific allosteric inhibitor of Glutaminase C (GAC), a key mitochondrial enzyme in cancer metabolism.[1] GAC catalyzes the conversion of glutamine to glutamate, which is a crucial step in glutaminolysis.[2][3][4] This process provides cancer cells with essential metabolites for the tricarboxylic acid (TCA) cycle and building blocks for proliferation.[2][5] C-IN-2 binds to an allosteric site at the dimer-dimer interface of the GAC tetramer, locking the enzyme in an inactive conformation.[2] By inhibiting GAC, C-IN-2 blocks glutamine metabolism, leading to a depletion of downstream metabolites, an increase in reactive oxygen species (ROS), and ultimately, anti-cancer effects.[1]

Q2: Why am I observing high cytotoxicity in my normal (non-cancerous) cell lines when using C-IN-2?

While many cancer cells are "addicted" to glutamine, normal proliferating cells also rely on glutaminolysis for energy and biosynthesis. The cytotoxicity you are observing in normal cells is likely due to the on-target inhibition of GAC, which can lead to:

  • Metabolic Stress: Disruption of the TCA cycle by depleting it of glutamine-derived carbon sources.

  • Redox Imbalance: Inhibition of GAC can reduce the intracellular pool of glutamate, which is a precursor for the synthesis of glutathione (GSH), the primary endogenous antioxidant. A decrease in GSH leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.[6]

  • Energy Depletion: Reduced flux through the TCA cycle can lead to lower ATP production, compromising cellular functions.

Some normal cell types may have a higher intrinsic dependence on glutamine metabolism, making them more susceptible to GAC inhibition.

Q3: What are the recommended working concentrations for C-IN-2 to minimize cytotoxicity in normal cells?

The optimal concentration of C-IN-2 is highly dependent on the specific cell line being used. While the reported IC50 for GAC inhibition is in the low nanomolar range (10.64 nM), the concentration that causes cytotoxicity (CC50) in normal cells can vary widely.[1] It is critical to perform a dose-response experiment for each new cell line to determine the therapeutic window.

Strategy:

  • Determine IC50 in Cancer Cells: First, establish the concentration range that effectively inhibits proliferation or induces death in your target cancer cell line.

  • Determine CC50 in Normal Cells: Concurrently, test the same concentration range on your normal control cell lines.

  • Identify Therapeutic Window: The ideal concentration for your experiments will be one that shows significant efficacy in the cancer cell line while exhibiting minimal toxicity to the normal cell line.

The following table provides an illustrative example of how to present such data.

Compound Parameter P493 (Cancer Line) Normal Fibroblast (Hypothetical) Normal Epithelial (Hypothetical)
C-IN-2IC50 (GAC Enzyme)10.64 nMN/AN/A
C-IN-2GI50 (Growth Inhibition)50 nM500 nM800 nM
C-IN-2CC50 (Cytotoxicity)150 nM> 1000 nM> 2000 nM

Data presented for normal cells are hypothetical and for illustrative purposes only. Researchers must determine these values empirically.

Q4: Are there strategies to protect normal cells from C-IN-2-induced cytotoxicity?

Yes. Based on the mechanism of action, several strategies can be employed to mitigate the impact on normal cells:

  • Antioxidant Co-treatment: Since a primary driver of cytotoxicity is ROS accumulation, co-treatment with an antioxidant like N-acetylcysteine (NAC) can replenish the cysteine pool for GSH synthesis, thereby reducing oxidative stress.

  • Metabolite Rescue: Supplementing the culture medium with downstream metabolites that become depleted upon GAC inhibition, such as cell-permeable α-ketoglutarate (dimethyl α-ketoglutarate), may rescue normal cells by providing an alternative carbon source for the TCA cycle.

  • Combination Therapy: In a therapeutic context, combining C-IN-2 with other agents may allow for a lower, less toxic dose of C-IN-2 to be used. For example, combining glutaminase inhibitors with inhibitors of glycolysis or other metabolic pathways has shown synergistic effects in cancer cells.[7][8]

Q5: How can I experimentally validate that the observed cytotoxicity is specifically due to GAC inhibition?

To confirm that the effects are on-target, you can perform:

  • Metabolite Rescue Experiments: As described above, if adding back a key downstream metabolite (e.g., dimethyl α-ketoglutarate) reverses the cytotoxic effect, it strongly suggests the toxicity is due to the metabolic blockade caused by GAC inhibition.

  • Genetic Knockdown/Knockout: Compare the sensitivity of wild-type normal cells to C-IN-2 with that of cells where GAC (GLS) has been knocked down using shRNA or knocked out using CRISPR/Cas9. If the knockout cells are resistant to C-IN-2, it confirms the inhibitor's specificity.

  • Resistant Mutant Expression: In a research setting, introducing a known BPTES-resistant GLS mutant (like GLS-K325A) into cells should confer resistance to C-IN-2 if the inhibitor acts on the same site.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Excessive cell death observed in normal control cell lines at low C-IN-2 concentrations. 1. High Concentration: The "low" concentration may still be above the cytotoxic threshold for that specific cell line. 2. High Glutamine Dependence: The normal cell line may have an unusually high dependence on glutaminolysis. 3. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high.1. Perform a Dose-Response Curve: Titrate C-IN-2 from a high to a very low concentration (e.g., 5 µM down to 1 nM) to determine the precise CC50. 2. Characterize Cell Metabolism: Assess the baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to understand the cell's metabolic phenotype. 3. Run Solvent Control: Ensure the final solvent concentration is consistent across all wells and is below the toxic level (typically <0.5%).
Inconsistent results between experiments. 1. Cell Passage Number: High passage numbers can alter cellular metabolism and drug sensitivity. 2. Cell Plating Density: Cell density can affect nutrient availability and metabolic state. 3. Compound Stability: Improper storage or handling of C-IN-2 may lead to degradation.1. Use Low-Passage Cells: Use cells within a consistent and low passage number range for all experiments. 2. Optimize Seeding Density: Ensure a consistent number of cells are seeded for each experiment and that they are in the logarithmic growth phase during treatment. 3. Follow Storage Recommendations: Store C-IN-2 as recommended by the manufacturer, typically desiccated at -20°C. Aliquot to avoid repeated freeze-thaw cycles.
Rescue experiment with α-ketoglutarate did not reduce cytotoxicity. 1. Metabolite Impermeability: Standard α-ketoglutarate is not readily cell-permeable. 2. Off-Target Effects: At high concentrations, C-IN-2 might have off-target effects unrelated to GAC inhibition. 3. Irreversible Cell Damage: The rescue agent was added too late, after irreversible oxidative or metabolic damage had occurred.1. Use a Cell-Permeable Analog: Use dimethyl α-ketoglutarate (DMG) or octyl α-ketoglutarate. 2. Re-evaluate Concentration: Lower the C-IN-2 concentration to a range closer to the IC50 for GAC to minimize potential off-target activity. 3. Optimize Timing: Co-administer the rescue agent at the same time as C-IN-2.

Visualized Pathways and Workflows

Signaling & Metabolic Pathways

GAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt SLC1A5 Transporter Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Glutamate_cyt Glutamate GSH Glutathione (GSH) (Antioxidant) Glutamate_cyt->GSH note3 Decreased GSH Synthesis GAC Glutaminase C (GAC) Glutamine_mit->GAC GAC->GSH Glutamate_mit Glutamate GAC->Glutamate_mit Hydrolysis ROS Reactive Oxygen Species (ROS) GAC->ROS aKG α-Ketoglutarate Glutamate_mit->aKG GDH/TA TCA TCA Cycle aKG->TCA Anaplerosis note2 Reduced Anaplerosis & ATP Production TCA->ROS Normal Metabolism note4 Increased Oxidative Stress CIN2 C-IN-2 CIN2->GAC Inhibition note1 Blockade leads to Glutamate depletion

Caption: Mechanism of C-IN-2 induced cytotoxicity via GAC inhibition.

Experimental & Troubleshooting Workflows

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic A1 Seed Normal Cells in 96-well Plate A2 Allow cells to adhere (24 hours) A1->A2 B1 Prepare C-IN-2 Serial Dilutions A2->B1 B2 Add Treatments to Cells: - Vehicle Control - C-IN-2 only - C-IN-2 + Rescue Agent (e.g., NAC) B1->B2 B3 Incubate for desired time (e.g., 48-72 hours) B2->B3 C1 Perform Cell Viability Assay (e.g., MTT, MTS, CellTiter-Glo) B3->C1 C2 Read Absorbance/ Luminescence C1->C2 C3 Calculate % Viability vs Control C2->C3 C4 Plot Dose-Response Curve & Determine CC50 C3->C4 D1 Is CC50 in normal cells acceptably high? C4->D1 D2 Proceed with experiment using optimal concentration D1->D2 Yes D3 Did rescue agent (e.g., NAC) increase CC50? D1->D3 No D4 Toxicity is likely due to oxidative stress. Use co-treatment. D3->D4 Yes D5 Consider other causes: - Off-target effects - Different toxicity mechanism - Lower C-IN-2 concentration D3->D5 No

Caption: Workflow for assessing and mitigating C-IN-2 cytotoxicity.

Key Experimental Protocols

Protocol 1: Determining C-IN-2 Cytotoxicity (CC50) using an MTS Assay

This protocol outlines how to measure cell viability to determine the concentration of C-IN-2 that reduces the viability of a normal cell population by 50% (CC50).

Materials:

  • Normal cell line of interest

  • Complete culture medium

  • 96-well clear-bottom, black-walled tissue culture plates

  • C-IN-2 stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Microplate reader (490 nm absorbance)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of C-IN-2 in complete culture medium. A common starting point is a 2X concentration series from 10 µM down to 0 nM.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate C-IN-2 dilution or control medium (with an equivalent percentage of DMSO for the vehicle control).

    • Include "medium only" wells as a background control.

    • Perform each treatment in triplicate.

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until the color in the control wells changes significantly.

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the C-IN-2 concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC50 value.

Protocol 2: Antioxidant Rescue Experiment

This protocol is designed to test if the cytotoxic effects of C-IN-2 can be reversed by the antioxidant N-acetylcysteine (NAC).

Materials:

  • Same as Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)

Methodology:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of C-IN-2 as in Protocol 1.

    • For each C-IN-2 dilution, prepare two sets of treatment media: one with C-IN-2 only, and one with C-IN-2 plus a fixed concentration of NAC (e.g., a final concentration of 1-5 mM).

    • Set up the following experimental groups on your 96-well plate (in triplicate):

      • Vehicle Control (DMSO only)

      • NAC Control (NAC only, at the fixed concentration)

      • C-IN-2 serial dilutions

      • C-IN-2 serial dilutions + fixed NAC concentration

    • Add 100 µL of the appropriate treatment medium to the wells.

  • Incubation, Assay, and Analysis:

    • Follow steps 3, 4, and 5 from Protocol 1.

    • Compare the dose-response curves for "C-IN-2 only" and "C-IN-2 + NAC". A rightward shift in the curve and an increase in the calculated CC50 value in the presence of NAC indicates a successful rescue from oxidative stress-induced cytotoxicity.

References

strategies to prevent degradation of Glutaminase C-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glutaminase C-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of this allosteric glutaminase C (GAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

For long-term storage of the lyophilized powder, it is recommended to store it at -20°C for up to 3 years. Some suppliers may indicate storage at room temperature for short periods, particularly in dry and dark conditions; however, for optimal stability, sub-zero temperatures are advised. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1][2]

Q2: What is the recommended solvent for reconstituting this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[2] It is advisable to use fresh, anhydrous DMSO to minimize the introduction of moisture, which can affect the stability of the compound in solution.[2]

Q3: How should I store stock solutions of this compound?

Once reconstituted in DMSO, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2]

Q4: Can I store the reconstituted inhibitor in aqueous buffers?

It is not recommended to store this compound in aqueous buffers for extended periods. The stability of small molecules can be significantly lower in aqueous solutions compared to organic solvents like DMSO. If your experimental protocol requires the use of aqueous buffers, it is best to prepare the working solution fresh on the day of the experiment from a DMSO stock.

Q5: What are the visual signs of this compound degradation?

Visual signs of degradation in the solid form can include a change in color or texture. For solutions, the appearance of precipitates that do not redissolve upon warming to room temperature or a change in the color of the solution can indicate degradation or insolubility.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Inhibitory Activity 1. Degradation of the compound: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to chemical degradation. 2. Precipitation of the inhibitor: The compound may have precipitated out of the solution, especially at lower temperatures or in aqueous buffers.1. Prepare fresh working solutions from a new aliquot of the DMSO stock stored at -80°C. 2. Before use, ensure the DMSO stock solution is completely thawed and vortexed gently to ensure homogeneity. If precipitation is observed, warm the solution briefly at 37°C. 3. Perform a stability check of your stock solution using an analytical method like HPLC.
Precipitate Formation in Stock Solution 1. Solubility limit exceeded: The concentration of the stock solution may be too high. 2. Moisture absorption by DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.[2] 3. Low temperature storage: The compound may be less soluble at -20°C or -80°C.1. Gently warm the vial to 37°C and vortex to redissolve the precipitate. 2. Use fresh, anhydrous DMSO for reconstitution. 3. If the precipitate persists, consider preparing a slightly more dilute stock solution.
Inconsistent Experimental Results 1. Inaccurate concentration of the inhibitor: This could be due to incomplete dissolution or precipitation. 2. Degradation during the experiment: Prolonged incubation in aqueous buffers at 37°C can lead to degradation.1. Ensure the inhibitor is fully dissolved in the stock solution before preparing working dilutions. 2. Minimize the incubation time of the inhibitor in aqueous media. Prepare fresh dilutions for each experiment. 3. Include appropriate positive and negative controls in your experiments to validate the activity of the inhibitor.

Storage and Stability Summary

Form Storage Temperature Duration Notes
Lyophilized Powder-20°CUp to 3 yearsKeep in a desiccator to protect from moisture.
10 mM Stock Solution in DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
10 mM Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

This data is based on recommendations for similar small molecule inhibitors and should be used as a guideline. Always refer to the supplier-specific documentation for the most accurate information.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

  • Incubator or water bath

Methodology:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare test solutions: Dilute the DMSO stock solution into the solvent or buffer of interest to the final desired concentration (e.g., 100 µM).

  • Initial analysis (Time 0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of the intact compound.

  • Incubation: Incubate the remaining test solution under the desired conditions (e.g., 4°C, room temperature, 37°C).

  • Time-point analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.

  • Data analysis: Compare the peak area of this compound at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.

  • Quantify stability: Calculate the percentage of the remaining intact inhibitor at each time point.

Visualizations

troubleshooting_workflow start Start: Inconsistent Results or Loss of Inhibitor Activity check_storage Check Storage Conditions of Stock Solution (-80°C, single-use aliquots?) start->check_storage improper_storage Improper Storage check_storage->improper_storage check_prep Review Solution Preparation (Fresh dilution? Correct solvent?) prep_error Preparation Error check_prep->prep_error improper_storage->check_prep No new_aliquot Use a New, Unopened Aliquot improper_storage->new_aliquot Yes remake_solution Prepare Fresh Dilutions prep_error->remake_solution Yes retest Retest Experiment prep_error->retest No new_aliquot->retest remake_solution->retest persistent_issue Issue Persists? retest->persistent_issue stability_test Perform Stability Test (e.g., HPLC) to Assess Compound Integrity persistent_issue->stability_test Yes issue_resolved Issue Resolved persistent_issue->issue_resolved No contact_support Contact Technical Support stability_test->contact_support stability_assessment_workflow start Start: Assess Inhibitor Stability prep_stock Prepare Concentrated Stock Solution in Anhydrous DMSO start->prep_stock prep_working Prepare Working Solution in Desired Experimental Buffer prep_stock->prep_working time_zero Analyze at Time = 0 (e.g., by HPLC) prep_working->time_zero incubate Incubate Solution Under Test Conditions (e.g., 37°C) time_zero->incubate time_points Analyze Aliquots at Various Time Points incubate->time_points analyze Compare Peak Areas to Time = 0 time_points->analyze conclusion Determine Degradation Rate analyze->conclusion

References

Technical Support Center: Glutaminase C-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glutaminase C-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this allosteric inhibitor of Glutaminase C (GAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.[1] This blockage of glutamine metabolism can lead to an increase in reactive oxygen species (ROS) and exhibits anticancer effects.[1]

Q2: What is the IC₅₀ of this compound?

The reported IC₅₀ of this compound for recombinant human GAC is 10.64 nM.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. For aqueous solutions, it is not recommended to store them for more than one day.[3]

Q4: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[3] It has poor aqueous solubility.[1][4] For use in aqueous assay buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during GAC activity assays using this compound.

Problem Possible Cause Recommended Solution
No or low inhibition observed Inhibitor Precipitation: this compound has low aqueous solubility and may precipitate in the assay buffer.- Prepare a high-concentration stock solution in 100% DMSO. - Ensure the final DMSO concentration in the assay is consistent across all conditions and ideally below 1%. - Visually inspect for any precipitation after adding the inhibitor to the assay buffer. - Consider using a buffer containing a low percentage of a non-ionic detergent like Tween-20 (e.g., 0.01%) to improve solubility.
Inhibitor Instability: The inhibitor may degrade in the aqueous assay buffer over time.- Prepare fresh dilutions of the inhibitor from the DMSO stock for each experiment. - Minimize the pre-incubation time of the inhibitor in the assay buffer before starting the reaction.
Incorrect Enzyme Concentration: The concentration of GAC may be too high, requiring a higher concentration of the inhibitor to see an effect.- Titrate the GAC concentration to determine the optimal amount for the assay window.
Inactive Inhibitor: The inhibitor may have degraded due to improper storage.- Use a fresh aliquot of the inhibitor. - Verify the activity of the inhibitor using a positive control if available.
High background signal Autofluorescence of C-IN-2: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in the assay.- Run a control experiment with the inhibitor in the assay buffer without the enzyme to measure its intrinsic fluorescence. - If autofluorescence is significant, subtract this background from the experimental wells. - Consider using a different detection method (e.g., absorbance-based) if interference is severe.[5]
Contaminated Reagents: Components of the coupled assay system (e.g., GDH) may be contaminated with glutaminase or glutamate.[6]- Run control reactions omitting one component at a time (e.g., no GAC, no glutamine) to identify the source of the background. - Use high-purity reagents.
Inconsistent or variable results Incomplete Dissolution of Inhibitor: The inhibitor may not be fully dissolved in the stock solution or assay buffer.- Ensure the inhibitor is completely dissolved in DMSO before preparing dilutions. - Vortex the stock solution and dilutions thoroughly.
Coupling Enzyme is Rate-Limiting: In a coupled assay, the activity of the second enzyme (e.g., glutamate dehydrogenase) may be insufficient to keep up with the rate of the GAC reaction.- Increase the concentration of the coupling enzyme and check if the reaction rate increases.[7]
Product Inhibition: The product of the GAC reaction (glutamate) may inhibit the enzyme.- Ensure the coupled enzyme is efficiently converting the product to prevent its accumulation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Reference
IC₅₀ (GAC) 10.64 nM[1]
Molecular Weight 473.6 g/mol [4]
XLogP3 3.6[4]

Experimental Protocols

Glutaminase C (GAC) Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from established methods for measuring GAC activity.[8][9][10] The assay couples the production of glutamate by GAC to the reduction of NAD⁺ to NADH by glutamate dehydrogenase (GDH), which can be monitored by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm).

Materials:

  • Recombinant human Glutaminase C (GAC)

  • L-Glutamine

  • Glutamate Dehydrogenase (GDH)

  • NAD⁺

  • Potassium Phosphate (KH₂PO₄/K₂HPO₄) buffer

  • Tris-acetate buffer

  • EDTA

  • This compound

  • DMSO

  • 96-well microplate (UV-transparent for absorbance or black for fluorescence)

  • Plate reader

Procedure:

  • Prepare Reagents:

    • GAC Assay Buffer: 50 mM Tris-acetate (pH 8.6), 0.2 mM EDTA.

    • Glutamine Stock Solution: 200 mM L-Glutamine in GAC Assay Buffer.

    • NAD⁺ Stock Solution: 50 mM NAD⁺ in GAC Assay Buffer.

    • GDH Solution: Prepare a working solution of GDH in GAC Assay Buffer. The final concentration should be in excess to ensure it is not rate-limiting.

    • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Assay Setup (for a 100 µL final volume):

    • Add 50 µL of GAC Assay Buffer to each well.

    • Add 10 µL of this compound dilutions (prepared in GAC Assay Buffer with a final DMSO concentration ≤1%) or DMSO vehicle control.

    • Add 10 µL of GAC enzyme to each well to achieve the desired final concentration.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Reaction:

    • Prepare a reaction mix containing:

      • 20 µL of 200 mM Glutamine stock

      • 10 µL of 50 mM NAD⁺ stock

      • 10 µL of GDH working solution

    • Add 40 µL of the reaction mix to each well to start the reaction.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm in a kinetic mode for 15-30 minutes at 37°C.

    • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways

The expression and activity of Glutaminase C are regulated by complex signaling networks, with the oncogenes c-Myc and NF-κB playing central roles.

Caption: Signaling pathways regulating Glutaminase C expression.

Experimental Workflow

A typical workflow for assessing the inhibitory effect of this compound on GAC activity.

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) B Prepare Serial Dilutions of This compound in DMSO A->B C Add GAC and Inhibitor Dilutions to Microplate Wells A->C B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction with Glutamine, NAD+, and GDH D->E F Kinetic Measurement (Absorbance at 340 nm or Fluorescence Ex/Em = 340/460 nm) E->F G Data Analysis (Calculate % Inhibition and IC₅₀) F->G

Caption: Workflow for GAC inhibition assay.

Troubleshooting Logic

A decision tree to help troubleshoot common issues in a GAC inhibition assay.

Troubleshooting_Logic Start Assay Problem: No or Low Inhibition Q1 Is there visible precipitation of the inhibitor? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No S1 Improve solubility: - Lower final inhibitor concentration - Check DMSO concentration - Add detergent A1_Yes->S1 Q2 Is the inhibitor stock fresh and properly stored? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the coupling enzyme (GDH) in excess? A2_Yes->Q3 S2 Use a fresh aliquot of the inhibitor A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Does the inhibitor show autofluorescence? A3_Yes->Q4 S3 Increase GDH concentration A3_No->S3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No S4 Run controls and subtract background fluorescence A4_Yes->S4 End Further investigation needed A4_No->End

Caption: Troubleshooting decision tree for GAC assays.

References

Validation & Comparative

A Comparative Analysis of Glutaminase C Inhibitors: Glutaminase C-IN-2 vs. BPTES

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for elucidating biological pathways and validating novel therapeutic targets. In the realm of cancer metabolism, glutaminase C (GAC), a key enzyme in glutamine catabolism, has emerged as a compelling target. This guide provides a detailed comparison of two allosteric inhibitors of GAC: the established compound BPTES and the more recently identified Glutaminase C-IN-2.

This comparison guide delves into the efficacy, mechanism of action, and experimental data supporting the use of both inhibitors. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Mechanism of Action and Biochemical Potency

Both BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) and this compound are allosteric inhibitors of Glutaminase C, a splice variant of the GLS gene often found to be overexpressed in cancer cells.[1][2] They function by binding to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[3]

This compound has demonstrated significantly higher potency in biochemical assays compared to BPTES.

InhibitorTargetIC50 (Biochemical Assay)Reference
This compound Glutaminase C (GAC)10.64 nM[4]
BPTES Glutaminase 1 (GLS1/KGA)0.16 µM (160 nM)[5]
BPTES Recombinant Human GAC371 nM[6]

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The anti-proliferative effects of both inhibitors have been evaluated in various cancer cell lines. This compound has shown potent activity, particularly in the A549 non-small cell lung cancer cell line.[7] BPTES has been tested across a broader range of cancer cell lines, with its efficacy varying depending on the cell type and culture conditions.[5][8][9]

InhibitorCell LineCancer TypeIC50 / GI50 (Cell-Based Assay)Reference
This compound A549Non-Small Cell Lung CancerNot explicitly stated as IC50, but potent antiproliferative activity demonstrated.[7]
BPTES MDA-MB-231Triple-Negative Breast Cancer6.8 µM (MTS assay, 72 hrs)[5]
BPTES MDA-MB-436Triple-Negative Breast Cancer2.4 µM (MTT assay, 72 hrs)[9]
BPTES AsPC-1Pancreatic Cancer10.2 µM (MTS assay, 72 hrs)[5]
BPTES NCI-H1703Lung Cancer1.3 µM (SYTOX Green, 5 days)[9]
BPTES P493B-cell LymphomaGrowth inhibition at 10 µM[1]
BPTES HCC1806Triple-Negative Breast Cancer≥2 µM[8]

In Vivo Efficacy in Preclinical Models

Both this compound and BPTES have been evaluated in vivo using xenograft models, demonstrating their potential to inhibit tumor growth.

InhibitorAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
This compound A549 XenograftNon-Small Cell Lung CancerNot explicitly detailed in the abstract.Exhibited excellent antiproliferative activity.[7]
BPTES P493 XenograftB-cell Lymphoma12.5 mg/kg, i.p., every other daySignificant inhibition of tumor growth.[10]
BPTES Pancreatic Cancer PDXPancreatic Cancer12.5 mg/kg, i.p., once dailyStatistically significant tumor growth inhibition.[11]
BPTES P493 XenograftB-cell LymphomaEvery 3 daysReduced tumor growth by approximately 50% over 10 days.[1]

Signaling Pathways and Cellular Effects of Glutaminase C Inhibition

Inhibition of Glutaminase C disrupts a central node in cancer cell metabolism, leading to several downstream consequences. The primary effect is the blockage of glutamine to glutamate conversion, which is a critical step for replenishing the tricarboxylic acid (TCA) cycle.[6] This disruption in glutaminolysis has profound effects on cellular signaling and redox balance.

A key pathway affected is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[12] Glutamine metabolism is intricately linked to mTORC1 activation.[13] Inhibition of glutaminase can lead to the inactivation of mTOR signaling.[14]

Furthermore, by depleting the intracellular pool of glutamate, a precursor for the synthesis of the major antioxidant glutathione (GSH), glutaminase inhibitors can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and potentially apoptosis.[15][16]

Glutaminase_Inhibition_Pathway Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Glutamate Glutamate TCA_Cycle TCA Cycle (Anaplerosis) Glutamate->TCA_Cycle GSH Glutathione (GSH) Synthesis Glutamate->GSH GAC->Glutamate Hydrolysis Inhibitors This compound BPTES Inhibitors->GAC Inhibition mTORC1 mTORC1 Signaling TCA_Cycle->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Oxidative_Stress Oxidative Stress & Apoptosis ROS->Oxidative_Stress

Figure 1. Signaling pathway affected by Glutaminase C inhibition.

Experimental Protocols

Glutaminase Activity Assay (Coupled Enzyme Assay)

This protocol is a representative method for determining the enzymatic activity of glutaminase and the inhibitory potential of compounds like BPTES and this compound.

  • Reagents and Materials:

    • Recombinant human Glutaminase C (GAC)

    • Glutaminase assay buffer (e.g., Tris-HCl buffer, pH 8.0)

    • L-glutamine solution

    • Glutamate dehydrogenase (GDH)

    • NAD+

    • Test compounds (this compound, BPTES) dissolved in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare assay plates by adding 2 µL of the test compound in DMSO to each well.

    • Dilute the GAC enzyme to the desired concentration in the glutaminase assay buffer.

    • Add 100 µL of the diluted enzyme to each well of the assay plate.

    • Mix the contents by shaking and pre-incubate at room temperature for a defined period (e.g., 20 minutes) to allow for inhibitor binding.

    • Prepare a reaction mixture containing L-glutamine, GDH, and NAD+ in the assay buffer.

    • Initiate the reaction by adding 50 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • The conversion of glutamate to α-ketoglutarate by GDH is coupled to the reduction of NAD+ to NADH.

    • Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH produced and thus reflects the glutaminase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (e.g., MTS or MTT Assay)

This protocol outlines a general method to assess the anti-proliferative effects of glutaminase inhibitors on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549, MDA-MB-231)

    • Complete cell culture medium

    • Test compounds (this compound, BPTES) dissolved in DMSO

    • MTS or MTT reagent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy A Cancer Cell Lines (e.g., A549, MDA-MB-231) B Treatment with This compound or BPTES (Varying Concentrations) A->B C Incubation (e.g., 72 hours) B->C D Cell Proliferation Assay (MTS/MTT) C->D E Determine IC50 Values D->E F Xenograft Model (e.g., Nude Mice with Tumors) G Treatment with This compound or BPTES (Defined Dosing Regimen) F->G H Tumor Volume Measurement (Over Time) G->H I Assess Tumor Growth Inhibition H->I

Figure 2. Comparative experimental workflow for inhibitor evaluation.

Conclusion

Both this compound and BPTES are valuable tools for studying the role of Glutaminase C in cancer metabolism. The available data suggests that this compound is a more potent inhibitor of GAC in biochemical assays. While BPTES has been more extensively characterized across a wider range of cancer cell lines and in vivo models, the high potency of this compound makes it a promising candidate for further investigation. The choice between these inhibitors will depend on the specific research question, the experimental system being used, and the desired potency. Researchers should carefully consider the data presented in this guide to make an informed decision for their studies.

References

A Comparative Analysis of Novel Glutaminase C Inhibitors: Validating Anti-Proliferative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-proliferative effects of emerging glutaminase C (GAC) inhibitors, with a focus on Glutaminase C-IN-2 and IN-3, benchmarked against the well-characterized inhibitor, CB-839. The data presented herein is intended to aid researchers in the evaluation of these compounds for further investigation in cancer therapeutics.

Introduction to Glutaminase C in Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One such hallmark is an increased dependence on glutamine, a phenomenon termed "glutamine addiction". Glutaminase C (GAC), a splice variant of the GLS1 gene, is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate. This is the first and rate-limiting step in glutaminolysis, a pathway that provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[1][2] Upregulation of GAC is frequently observed in various cancers, making it a prime therapeutic target.[3] Inhibition of GAC can disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[4]

Comparative Anti-Proliferative Activity of GAC Inhibitors

The following tables summarize the in vitro anti-proliferative activities of this compound, IN-3, and CB-839 across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorCell LineCancer TypeIC50Citation
This compound --10.64 nM[5][6]
IN-3 LNCaPProstate Cancer2.13 µM[7][8][9]
PC-3Prostate Cancer6.14 µM[7][8][9]
CCD1072sk (normal)Fibroblast15.39 µM[7][8][9]
CB-839 HCC1806Triple-Negative Breast Cancer20-55 nM[10]
MDA-MB-231Triple-Negative Breast Cancer20-55 nM[10]
Various Hematological MalignanciesLeukemia, Lymphoma, Myeloma<100 nM (for 16 of 18 cell lines)[11]

Note: The IC50 value for this compound is from a biochemical assay, while the values for IN-3 and CB-839 are from cell-based anti-proliferative assays. Direct comparison of potency should be made with caution.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to validate these inhibitors, the following diagrams are provided.

Glutaminolysis Pathway Glutaminolysis Pathway and Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase C (GAC) alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione Production Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Nucleotide & Amino Acid Biosynthesis alpha_KG->Biosynthesis Inhibitor Glutaminase C Inhibitors (e.g., this compound, IN-3, CB-839) Inhibitor->Glutamate

Glutaminolysis pathway and points of inhibition.

Experimental Workflow Experimental Workflow for Anti-Proliferative Assay cluster_0 Cell Culture & Treatment cluster_1 Cell Viability Assessment cluster_2 Data Analysis A Seed cancer cells in multi-well plates B Treat cells with varying concentrations of inhibitor A->B C Incubate for a defined period (e.g., 72 hours) B->C D Stain with Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize the stain E->F G Measure absorbance F->G H Plot dose-response curve G->H I Calculate IC50 value H->I

A general workflow for determining anti-proliferative effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of these inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay using Crystal Violet Staining

This method is used to determine the number of viable cells after treatment with a test compound.

Materials:

  • Adherent cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium

  • Glutaminase inhibitor stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution: 100% Methanol

  • Crystal Violet staining solution (0.5% w/v in 20% methanol)

  • Solubilization solution (e.g., 10% acetic acid or methanol)

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of the glutaminase inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • Fixation: Carefully aspirate the medium. Gently wash the cells once with PBS. Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature to fix the cells.[13]

  • Staining: Aspirate the methanol. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[12]

  • Washing: Gently wash the plates with tap water to remove the excess stain. Invert the plate on a paper towel and allow it to air dry completely.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., methanol) to each well to dissolve the stain.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12][14]

Determination of IC50 Values

The IC50 value is calculated from the dose-response curve generated from the cell viability assay.

Procedure:

  • Data Normalization: The absorbance values from the treated wells are expressed as a percentage of the vehicle-treated control wells (which represents 100% viability).

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with a software like GraphPad Prism to determine the concentration of the inhibitor that causes a 50% reduction in cell viability.[15]

Conclusion

The available data indicates that this compound is a highly potent inhibitor of GAC in a biochemical context. IN-3 demonstrates promising anti-proliferative effects in prostate cancer cell lines with a degree of selectivity for cancer cells over normal fibroblasts. CB-839 remains a benchmark compound with proven potent anti-proliferative activity across a broad range of cancer cell lines. The provided experimental protocols offer a framework for researchers to independently validate and compare the efficacy of these and other novel glutaminase C inhibitors in their specific cancer models of interest. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and IN-3 is warranted to fully assess their therapeutic potential.

References

A Head-to-Head Comparison of GAC Allosteric Inhibitors: BPTES, CB-839, and UPGL00004

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaminase C (GAC), a key enzyme in cancer cell metabolism, has emerged as a critical therapeutic target. Its role in converting glutamine to glutamate fuels the tricarboxylic acid (TCA) cycle and supports the rapid proliferation of various tumors. This guide provides a head-to-head comparison of three prominent allosteric inhibitors of GAC: BPTES, CB-839 (Telaglenastat), and UPGL00004. We present a comprehensive analysis of their performance based on publicly available experimental data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Inhibitor Potency and Efficacy

The following tables summarize the inhibitory potency (IC50), binding affinity (Kd), and anti-proliferative effects of BPTES, CB-839, and UPGL00004 against GAC and various cancer cell lines.

InhibitorGAC IC50 (nM)GAC Kd (nM)Reference(s)
BPTES160 - 3,00070[1][2][3][4][5]
CB-83924 - <5034[3][5][6][7][8]
UPGL000042927[2][9][10][11]

Table 1: Biochemical Potency and Affinity for GAC. This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) of the inhibitors against recombinant human GAC. Lower values indicate higher potency and binding affinity.

InhibitorMDA-MB-231 IC50 (nM)HS578T IC50 (nM)Other Triple-Negative Breast Cancer Cell Lines IC50 (nM)Reference(s)
BPTES≥2,000--[3]
CB-83920-55-HCC1806: 20-55[3]
UPGL0000470129TSE: 262[9]

Table 2: Anti-proliferative Activity in Triple-Negative Breast Cancer Cell Lines. This table shows the IC50 values of the inhibitors in various triple-negative breast cancer cell lines, which are known to be highly dependent on glutamine metabolism.

Mechanism of Action

BPTES, CB-839, and UPGL00004 are allosteric inhibitors that bind to a site on the GAC enzyme distinct from the active site where glutamine binds.[2][5] This binding event stabilizes an inactive tetrameric conformation of the enzyme, thereby preventing the conversion of glutamine to glutamate.[2][12] X-ray crystallography studies have confirmed that all three inhibitors occupy the same allosteric binding pocket at the interface between GAC dimers.[2]

Mechanism of GAC Allosteric Inhibition cluster_0 Inactive GAC Dimer cluster_1 Active GAC Tetramer cluster_2 Inhibited GAC Tetramer GAC_Dimer GAC Dimer 1 GAC_Tetramer GAC Tetramer (Active Conformation) GAC_Dimer->GAC_Tetramer Phosphate Activation GAC_Dimer2 GAC Dimer 2 GAC_Dimer2->GAC_Tetramer Inhibited_Tetramer GAC Tetramer (Inactive Conformation) GAC_Tetramer->Inhibited_Tetramer Allosteric Inhibitor (BPTES, CB-839, UPGL00004) Glutamate Glutamate GAC_Tetramer->Glutamate Glutamine Glutamine Glutamine->GAC_Tetramer Binds to Active Site Glutamine->Inhibited_Tetramer Binding Blocked Inhibitor Allosteric Inhibitor Inhibitor->Inhibited_Tetramer Binds to Allosteric Site

GAC Allosteric Inhibition Mechanism

Signaling Pathway

GAC is a central node in cellular metabolism, linking glutaminolysis to the TCA cycle. By inhibiting GAC, these allosteric inhibitors effectively cut off a major source of anaplerotic carbon for the TCA cycle, leading to decreased production of ATP and essential biosynthetic precursors. This disruption of cellular metabolism ultimately inhibits cancer cell proliferation and survival.

Glutaminolysis and TCA Cycle Pathway Glutamine Glutamine GAC GAC Glutamine->GAC Glutaminolysis Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Anaplerosis Biosynthesis Biosynthesis (Nucleotides, Amino Acids, etc.) TCA_Cycle->Biosynthesis ATP_Production ATP Production TCA_Cycle->ATP_Production GAC->Glutamate Inhibitors BPTES CB-839 UPGL00004 Inhibitors->GAC

Impact of GAC Inhibition on Metabolism

Experimental Protocols

Biochemical GAC Enzyme Activity Assay

This protocol describes a coupled-enzyme assay to measure the activity of recombinant human GAC (rHu-GAC). The production of glutamate by GAC is coupled to the conversion of NADP+ to NADPH by glutamate dehydrogenase (GDH), which can be monitored by the increase in fluorescence.

Biochemical GAC Activity Assay Workflow Prepare_Assay_Buffer 1. Prepare Assay Buffer (50 mM Tris-Acetate, pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100) Mix_Components 3. Mix Inhibitor, Glutamine (10 mM), and GDH (6 units/mL) in Assay Buffer Prepare_Assay_Buffer->Mix_Components Prepare_Inhibitor 2. Prepare Inhibitor Dilutions (in DMSO) Prepare_Inhibitor->Mix_Components Initiate_Reaction 4. Initiate Reaction (Add rHu-GAC, final conc. 2 nM) Mix_Components->Initiate_Reaction Measure_Fluorescence 5. Measure Fluorescence (Ex 340 nm / Em 460 nm) Every minute for 15 minutes Initiate_Reaction->Measure_Fluorescence Analyze_Data 6. Analyze Data (Calculate initial reaction velocities and IC50 values) Measure_Fluorescence->Analyze_Data

Workflow for GAC Biochemical Assay

Detailed Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-Acetate (pH 8.6), 150 mM K₂HPO₄, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin (BSA), 1 mM DTT, 2 mM NADP+, and 0.01% Triton X-100.[6][7]

  • Inhibitor Preparation: Prepare serial dilutions of the GAC inhibitors (BPTES, CB-839, UPGL00004) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 2%).[6]

  • Reaction Mixture Preparation: In a suitable microplate, pre-mix the inhibitor dilutions with 10 mM glutamine and 6 units/mL glutamate dehydrogenase (GDH) in the assay buffer.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding recombinant human GAC (rHu-GAC) to a final concentration of 2 nM.[6]

  • Fluorescence Measurement: Immediately begin monitoring the increase in NADPH fluorescence using a plate reader with excitation at 340 nm and emission at 460 nm.[6] Measurements are typically taken every minute for the first 5-15 minutes.[6][7]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence progress curves. Plot the percent activity against the inhibitor concentration and fit the data to a four-parameter dose-response equation to determine the IC50 value.[6]

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of GAC inhibitors on cancer cell lines.

Cell Proliferation Assay Workflow Seed_Cells 1. Seed Cells (e.g., MDA-MB-231, HS578T) in 12-well plates (1 x 10^4 cells/well) Allow_Attachment 2. Allow Cells to Attach Overnight Seed_Cells->Allow_Attachment Treat_Cells 3. Treat Cells with Inhibitors (or DMSO control) for 6 days Allow_Attachment->Treat_Cells Refresh_Media 4. Refresh Media and Inhibitors Every 2 days Treat_Cells->Refresh_Media Repeated Count_Cells 5. Count Cells (Trypsinize and count with hemocytometer) Refresh_Media->Count_Cells On day 6 Analyze_Data 6. Analyze Data (Calculate IC50 values) Count_Cells->Analyze_Data

Workflow for Cell Proliferation Assay

Detailed Protocol:

  • Cell Culture: Maintain triple-negative breast cancer cell lines (e.g., MDA-MB-231, HS578T) in complete media (e.g., RPMI 1640 supplemented with 10% FBS) at 37°C in a 5% CO₂ atmosphere.[11]

  • Cell Seeding: Seed the cells into 12-well plates at a density of 1 x 10⁴ cells per well.[11]

  • Cell Attachment: Allow the cells to attach to the plate overnight.[11]

  • Inhibitor Treatment: Treat the cells with various concentrations of the GAC inhibitors or a DMSO control in complete media.[11]

  • Incubation and Media Refreshment: Incubate the cells for 6 days, refreshing the media and inhibitors every two days.[11]

  • Cell Counting: On the sixth day, detach the cells from the plates using trypsin and count them manually with a hemocytometer.[11]

  • Data Analysis: Determine the inhibitor concentration that causes a 50% reduction in cell number (IC50) by plotting cell number against inhibitor concentration.

Conclusion

This guide provides a comparative overview of the allosteric GAC inhibitors BPTES, CB-839, and UPGL00004. The data presented clearly indicates that CB-839 and UPGL00004 are significantly more potent inhibitors of GAC and cancer cell proliferation than the parent compound BPTES. The detailed experimental protocols and visualizations offer valuable resources for researchers investigating GAC inhibition as a therapeutic strategy in oncology. The provided information should aid in the design of future experiments and the development of novel, more effective GAC inhibitors.

References

Validating the Downstream Metabolic Effects of Glutaminase C-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream metabolic effects of Glutaminase C-IN-2, a potent and selective allosteric inhibitor of Glutaminase C (GAC), with other notable glutaminase inhibitors.[1] The content is designed to offer an objective analysis supported by experimental data to aid in the evaluation and application of these compounds in cancer research and drug development.

Introduction to Glutaminase C Inhibition

Glutaminase C (GAC), a mitochondrial enzyme, is a key player in cancer cell metabolism. It catalyzes the conversion of glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports the biosynthetic and bioenergetic demands of rapidly proliferating tumor cells.[1] This dependency on glutamine, often termed "glutamine addiction," makes GAC a compelling therapeutic target. This compound has emerged as a promising inhibitor with high potency. This guide will delve into the experimental validation of its metabolic impact and compare it with established inhibitors like CB-839 and BPTES.

Comparative Analysis of Glutaminase Inhibitors

The following table summarizes the key characteristics and metabolic effects of this compound and other well-documented glutaminase inhibitors.

FeatureThis compound (Compound 11)CB-839 (Telaglenastat)BPTES
Target Allosteric inhibitor of Glutaminase C (GAC)[1]Potent, selective, allosteric inhibitor of GLS1 (GAC and KGA isoforms)Allosteric inhibitor of GLS1 (GAC and KGA isoforms)
IC50 10.64 nM[1]Low nanomolar range~60 nM (in vitro)
Cellular Effects Antiproliferative activity in A549 cells[1]Antiproliferative in various cancer cell lines, including triple-negative breast cancer and glioblastomaInhibits proliferation in various cancer cells
Metabolic Impact Decreased intracellular glutamate levels, increased Reactive Oxygen Species (ROS)[1]Accumulation of glutamine, depletion of glutamate and downstream metabolites (e.g., aspartate, glutathione, TCA cycle intermediates)Decreased levels of glutamate, α-ketoglutarate, and other TCA cycle intermediates

Downstream Metabolic Effects: Experimental Data

Inhibition of GAC leads to significant alterations in cellular metabolism. The following tables present quantitative data from studies on glutaminase inhibitors, illustrating their impact on key metabolic pathways.

Table 1: Effect of this compound on Intracellular Glutamate Levels
Cell LineTreatmentFold Change in Glutamate vs. ControlReference
A549This compound (Compound 11)Significantly lower[1]
A549Compound 39 (a related inhibitor)Significantly lower[1]

Note: The primary publication for this compound (compound 11) qualitatively describes a significant decrease in glutamate levels. Specific fold-change values were not provided in the main text or supplementary information.

Table 2: Metabolite Changes Induced by CB-839 in Glioblastoma Cells
MetaboliteFold Change vs. Control (T98G cells)
GlutamineIncreased
GlutamateDecreased
AspartateDecreased
α-KetoglutarateDecreased
FumarateDecreased
MalateDecreased

Data adapted from studies on the metabolic effects of CB-839 in glioblastoma cell lines.

Table 3: Impact of BPTES on TCA Cycle Intermediates
Metabolite% Change vs. Control (Hypoxic P493 cells)
α-KetoglutarateDecreased
SuccinateDecreased
FumarateDecreased
MalateDecreased

Data adapted from studies on the metabolic effects of BPTES in lymphoma cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to assess the downstream metabolic effects of glutaminase inhibitors.

Cellular Proliferation Assay (SRB Assay)

This assay is used to determine the effect of glutaminase inhibitors on cell growth.

Protocol:

  • Seed cells in a 96-well plate at a density of 2,500 cells per well and incubate overnight.

  • Treat the cells with the glutaminase inhibitor (e.g., this compound, CB-839, BPTES) at various concentrations.

  • Incubate for 48 hours.

  • Fix the cells with 10% trichloroacetic acid.

  • Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

  • Wash with 1% acetic acid to remove unbound dye.

  • Solubilize the bound dye with 10 mM Tris base.

  • Measure the absorbance at 510 nm to determine cell density.

Metabolite Extraction and Analysis (LC-MS)

This protocol outlines the procedure for extracting and quantifying intracellular metabolites.

Protocol:

  • Culture cells to 80-90% confluency.

  • Treat cells with the glutaminase inhibitor for the desired time.

  • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold 80% methanol to the cells and scrape them from the plate.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.

Measurement of Reactive Oxygen Species (ROS)

This protocol is for the detection of intracellular ROS levels.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with the glutaminase inhibitor.

  • Add a fluorescent ROS indicator (e.g., DCFDA) to the cells and incubate.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Seahorse XF Analyzer for Metabolic Flux Analysis

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat cells with the glutaminase inhibitor.

  • Wash the cells and replace the medium with Seahorse XF assay medium.

  • Place the plate in a Seahorse XF Analyzer.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.

  • Analyze the OCR and ECAR data to determine the impact of the inhibitor on cellular metabolism.

Visualizing the Metabolic Impact

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by Glutaminase C inhibition and a typical experimental workflow.

glutamine_metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Transporter Glutamate Glutamate Glutamine_mit->Glutamate GAC aKG α-Ketoglutarate Glutamate->aKG GDH/ Transaminase TCA TCA Cycle aKG->TCA ROS ROS Glutaminase_C_IN_2 This compound GAC Glutaminase C (GAC) Glutaminase_C_IN_2->GAC Inhibits GAC->ROS Reduces Glutathione Production

Caption: Glutamine metabolism pathway and the inhibitory action of this compound.

experimental_workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment proliferation Cell Proliferation Assay (SRB) treatment->proliferation metabolomics Metabolite Extraction & LC-MS Analysis treatment->metabolomics ros ROS Measurement treatment->ros seahorse Seahorse XF Analysis (OCR & ECAR) treatment->seahorse data Data Analysis & Comparison proliferation->data metabolomics->data ros->data seahorse->data

Caption: Experimental workflow for validating the effects of this compound.

References

A Comparative Guide to the Safety Profiles of Emerging Glutaminase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cancer metabolism, glutaminase inhibitors represent a promising therapeutic avenue. However, understanding the safety and tolerability of these agents is paramount for their successful clinical translation. This guide provides a comparative analysis of the safety profiles of four key glutaminase inhibitors: Telaglenastat (CB-839), BPTES, DRP-104 (Sirpiglenastat), and IACS-6274 (IPN60090), supported by available preclinical and clinical data.

Executive Summary of Safety Profiles

The following table summarizes the key adverse events and safety findings for the selected glutaminase inhibitors. Data is compiled from publicly available preclinical studies and clinical trial results.

InhibitorDevelopment StageKey Adverse Events (Clinical)Notable Preclinical Safety Findings
Telaglenastat (CB-839) Phase I/II Clinical TrialsCommon (>10%): Fatigue (23-42.4%), Nausea (19-39%), Increased ALT (17%), Increased AST (13%), Photophobia (11-32.2%) Serious (Treatment-Related): Increased ALT/AST, Increased Blood Creatinine, Convulsion (rare)[1]Generally well-tolerated in various preclinical models.[2]
BPTES PreclinicalNot ApplicableIn a comparative mouse model, BPTES did not lead to an increase in liver enzymes, in contrast to CB-839.[3] However, its poor solubility has limited its clinical development.
DRP-104 (Sirpiglenastat) Phase I/II Clinical Trial (NCT04471415)Data from ongoing trials not yet fully reported. Preclinical data suggests a favorable profile.As a prodrug of DON, it is designed for tumor-targeted activation, leading to significantly lower gastrointestinal toxicity in mice compared to DON.[4][5] No overt toxicities or body weight changes were observed in mouse studies at therapeutic doses.[5]
IACS-6274 (IPN60090) Phase I Clinical Trial (NCT03894540)Common (Grade 1-2): Photopsia, Photophobia, Increased Creatinine, Increased AST[6][7] Less Common (Grade 3): Reversible Nausea, Vomiting, Fatigue[6][7] Dose-Limiting Toxicities: Acute Renal Failure, Posterior Reversible Encephalopathy Syndrome (PRES) at the highest dose level (fully resolved)[6][7]Well-tolerated in preclinical models, with a favorable pharmacokinetic profile.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to safety assessment, the following diagrams are provided.

Glutaminase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Glutamine_ext Glutamine Glutamine_cyto Glutamine Glutamine_ext->Glutamine_cyto SLC1A5 Transporter Glutamine_mito Glutamine Glutamine_cyto->Glutamine_mito Glutamate_cyto Glutamate GSH Glutathione (GSH) (Antioxidant Defense) Glutamate_cyto->GSH Glutathione Synthesis Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS1 Glutaminase 1 (GLS1) Glutamine_mito->GLS1 alpha_KG α-Ketoglutarate Glutamate_mito->alpha_KG Glutamate Dehydrogenase GLS1->Glutamate_mito TCA_cycle TCA Cycle alpha_KG->TCA_cycle ROS Reactive Oxygen Species (ROS) TCA_cycle->ROS Cellular Respiration Glutaminase_Inhibitors Glutaminase Inhibitors (Telaglenastat, BPTES, DRP-104, IACS-6274) Glutaminase_Inhibitors->GLS1

Figure 1: Mechanism of Glutaminase Inhibition and its Metabolic Consequences.

Preclinical_Toxicity_Workflow cluster_acute Acute Oral Toxicity (OECD 420) cluster_neuro Neurotoxicity Screening (OECD 424) start_acute Sighting Study (Determine Starting Dose) main_study_acute Main Study (Fixed Dose Levels) start_acute->main_study_acute observation_acute Observe for Toxicity Signs and Mortality (14 days) main_study_acute->observation_acute classify_acute Classify Toxicity observation_acute->classify_acute dosing_neuro Repeated Dosing (e.g., 28 or 90 days) functional_obs Functional Observation Battery (Motor Activity, Behavior) dosing_neuro->functional_obs histopath_neuro Neurohistopathology dosing_neuro->histopath_neuro assess_neuro Assess Neurotoxic Potential functional_obs->assess_neuro histopath_neuro->assess_neuro

Figure 2: Generalized Workflow for Preclinical Toxicity Assessment.

Detailed Experimental Protocols

A comprehensive safety evaluation relies on standardized and rigorous experimental protocols. Below are summaries of key methodologies cited in the assessment of glutaminase inhibitors.

Acute Oral Toxicity Testing (as per OECD Guideline 420)

This test is designed to assess the short-term toxic effects of a single oral dose of a substance.

  • Principle: A fixed-dose procedure is used where the substance is administered to animals (typically rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The study aims to identify a dose that causes evident toxicity without mortality.[9][10]

  • Sighting Study: A preliminary study in a single animal is conducted to determine the appropriate starting dose for the main study. Dosing is sequential, and the outcome for each animal determines the dose for the next.[10]

  • Main Study: Groups of animals of a single sex are dosed in a stepwise manner. The response of the animals in terms of clear signs of toxicity or mortality determines the dosing of the next group at a higher or lower fixed dose.[9][10]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[10]

  • Endpoint: The test allows for the classification of the substance's acute toxicity based on the dose level at which evident toxicity is observed.[9]

In Vivo Neurotoxicity Screening (as per OECD Guideline 424)

This study is designed to detect and characterize potential adverse effects of repeated exposure to a substance on the nervous system.

  • Principle: The test substance is administered daily to rodents for a period of 28 or 90 days. During and after exposure, animals are observed for neurological and behavioral abnormalities.[11]

  • Dose Selection: At least three dose levels and a control group are used. Dose levels are selected based on data from previous toxicity studies and should ideally include a dose that produces overt toxicity, a no-observed-adverse-effect level (NOAEL), and an intermediate dose.[11]

  • Functional Observational Battery (FOB): A series of non-invasive tests are performed to assess sensory, motor, and autonomic function. This includes observations of the animal's appearance, behavior, and response to various stimuli. Motor activity is also quantitatively measured.[11]

  • Neuropathology: At the end of the study, a subset of animals from each group undergoes detailed histopathological examination of the central and peripheral nervous systems to identify any structural changes.[11]

  • Endpoint: The study aims to identify a NOAEL for neurotoxicity and characterize the nature, severity, and dose-response relationship of any neurotoxic effects.[12]

Liver Function Tests (e.g., Alanine Aminotransferase - ALT Assay)

Elevated levels of liver enzymes in the blood are a key indicator of liver damage. The ALT assay is a common component of a liver function panel.

  • Principle: The activity of ALT is measured by a coupled enzyme assay. ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The rate of pyruvate production is then measured, which is directly proportional to the ALT activity in the sample.[13][14]

  • Sample Collection and Preparation: Blood is collected from the subject, and serum or plasma is separated by centrifugation. Tissue or cell lysates can also be used.[13][15]

  • Assay Procedure (Colorimetric Method):

    • A reaction mixture containing L-alanine and α-ketoglutarate is prepared.

    • The sample (serum, plasma, or lysate) is added to the reaction mixture.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • A colorimetric reagent (e.g., 2,4-dinitrophenylhydrazine) is added, which reacts with the pyruvate produced to form a colored hydrazone.

    • The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 546 nm).[16]

  • Data Analysis: The ALT activity in the sample is calculated by comparing its absorbance to that of a standard curve generated with known concentrations of pyruvate.[13]

Conclusion

The current landscape of glutaminase inhibitors reveals a promising trend towards improved safety and tolerability. Telaglenastat (CB-839) and IACS-6274 (IPN60090) have demonstrated manageable safety profiles in early clinical trials, with distinct adverse event patterns. The prodrug strategy for DRP-104 (Sirpiglenastat) appears to be a successful approach in mitigating the toxicity of its parent compound in preclinical models, with clinical data eagerly awaited. While BPTES shows a potential preclinical advantage in terms of liver safety, its pharmaceutical properties remain a hurdle.

For researchers and clinicians, a thorough understanding of these safety profiles is crucial for designing future clinical trials, selecting appropriate patient populations, and developing effective combination therapies that maximize efficacy while minimizing patient risk. Continued investigation and transparent reporting of safety data from ongoing and future studies will be essential in realizing the full therapeutic potential of glutaminase inhibition in oncology.

References

Safety Operating Guide

Proper Disposal Procedures for Glutaminase C-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent enzyme inhibitors like Glutaminase C-IN-2 are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent allosteric inhibitor of Glutaminase C (GAC) known to increase reactive oxygen species (ROS). Adherence to these guidelines is crucial due to the compound's biological activity.

Immediate Safety and Handling Protocols

Before disposal, it is imperative to handle this compound with appropriate safety measures. The following protocols are based on the Safety Data Sheet (SDS) for "Glutaminase C Inhibitor 11," which shares the same CAS number (3056437-77-2) as this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: In case of insufficient ventilation or when handling the powder form, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If symptoms persist, seek medical attention. If not breathing, provide artificial respiration.[1]

  • After skin contact: Wash off immediately with plenty of water.

  • After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If irritation persists, consult a physician.[1]

  • After ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.

1. Unused and Expired Material (Solid Form):

  • Do not dispose of in regular trash or down the drain.

  • Collect the solid waste in a clearly labeled, sealed container suitable for chemical waste.

  • The container should be labeled with the chemical name ("this compound" or "Glutaminase C Inhibitor 11"), CAS number (3056437-77-2), and any relevant hazard warnings.

  • Arrange for disposal through a licensed professional waste disposal service.

2. Contaminated Labware and Materials:

  • Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Non-disposable glassware should be decontaminated. A common procedure is to rinse the glassware multiple times with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The solvent rinsate must be collected as hazardous waste. After rinsing, the glassware can be washed with standard laboratory detergent.

3. Solutions of this compound:

  • Aqueous and solvent-based solutions containing this compound must be collected as hazardous chemical waste.

  • Do not mix with incompatible waste streams.

  • Store the waste solutions in properly labeled, sealed containers.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is crucial for experimental design and risk assessment.

ParameterValueReference
IC₅₀ (GAC enzyme activity) 10.64 nM[2]
IC₅₀ (A549 cell viability) 4.025 nM[2]
Molecular Formula C₂₄H₂₃N₇O₂S[2]
Molecular Weight 473.6 g/mol [2]
Solubility Soluble in DMSO[2]
Storage Temperature -20°C[2]

Experimental Workflow and Disposal Pathway

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receipt to final disposal.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal Receive_and_Log Receive and Log Compound Store Store at -20°C Receive_and_Log->Store Upon Receipt Prepare_Stock Prepare Stock Solution (in Fume Hood) Store->Prepare_Stock For Experiment Perform_Experiment Perform Experiment Prepare_Stock->Perform_Experiment Use in Assay Collect_Liquid_Waste Collect Liquid Waste Perform_Experiment->Collect_Liquid_Waste Solutions Collect_Solid_Waste Collect Contaminated Solids Perform_Experiment->Collect_Solid_Waste Pipette tips, etc. Label_Waste Label Waste Containers Collect_Liquid_Waste->Label_Waste Collect_Solid_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Arrange_Pickup Arrange for Professional Disposal Store_Waste->Arrange_Pickup

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.